molecular formula C9H16O5 B146656 Diethyl 3-hydroxyglutarate CAS No. 32328-03-3

Diethyl 3-hydroxyglutarate

Cat. No.: B146656
CAS No.: 32328-03-3
M. Wt: 204.22 g/mol
InChI Key: OLLQYIBTJXUEEX-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxyglutarate, also known as this compound, is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62681. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 3-hydroxypentanedioate
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InChI

InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OLLQYIBTJXUEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10186061
Record name Diethyl 3-hydroxyglutarate
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Molecular Weight

204.22 g/mol
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CAS No.

32328-03-3
Record name Diethyl 3-hydroxyglutarate
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Record name Diethyl 3-hydroxyglutarate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl 3-hydroxyglutarate. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a detailed summary of quantitative physical data, standardized experimental protocols for property determination, and a visualization of a key metabolic pathway related to its corresponding acid.

Core Physical and Chemical Properties

This compound is a significant organic compound, often utilized as an intermediate in pharmaceutical synthesis.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of this compound based on available literature data.

PropertyValueConditionsSource(s)
Molecular Formula C₉H₁₆O₅[2][3][4]
Molecular Weight 204.22 g/mol [2][3][4]
Appearance Colorless to light yellow, clear liquidRoom Temperature[4]
Boiling Point 156-157 °Cat 23 mmHg[1][2]
107 °C[4]
Density 1.103 g/mLat 25 °C[1][2]
Refractive Index (n_D) 1.439at 20 °C[1][2]
Flash Point >230 °F (>110 °C)[2]
CAS Number 32328-03-3[2][3][4]

Experimental Protocols

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a purified liquid sample at a specific pressure.

Apparatus:

  • Round-bottom flask

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

  • Vacuum source and manometer (for vacuum distillation)

Procedure:

  • Place a sample of this compound (typically 5-10 mL) into a clean, dry round-bottom flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • If performing a vacuum distillation to match the literature value (156-157 °C at 23 mmHg), connect the apparatus to a vacuum pump and a manometer.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor condenses.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer as the distillate is collected.[5]

  • Record the atmospheric pressure or the pressure reading from the manometer.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance.

  • Fill the pycnometer with distilled water of a known temperature and weigh it again.

  • Empty and dry the pycnometer, then fill it with this compound.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • Weigh the pycnometer with the sample.

  • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the same temperature.

Assessment of Solubility

A qualitative assessment of solubility in various solvents is crucial for applications such as reaction work-ups and chromatography.

Apparatus:

  • Test tubes

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol (B145695), diethyl ether, dichloromethane)

Procedure:

  • Place a small, measured amount of this compound (e.g., 0.1 mL) into a series of test tubes.

  • Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1 minute).

  • Visually inspect the mixture for homogeneity. A clear, single-phase solution indicates solubility. The presence of cloudiness, droplets, or a separate layer indicates insolubility or partial solubility.

  • Record the observations for each solvent.

Measurement of Refractive Index

The refractive index is a characteristic property of a substance and is a good indicator of its purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Lint-free tissue

  • Ethanol or acetone (B3395972) for cleaning

Procedure:

  • Turn on the refractometer and the connected water bath, ensuring the prisms are at the desired temperature (typically 20 °C).

  • Clean the surface of the prisms with a soft, lint-free tissue moistened with ethanol or acetone.

  • Place a few drops of this compound onto the lower prism using a clean dropper.

  • Close the prisms gently.

  • Look through the eyepiece and adjust the focus until the dividing line between the light and dark fields is sharp.

  • Use the adjustment knob to bring the dividing line exactly to the center of the crosshairs.

  • Read the refractive index value from the scale.

Metabolic Pathway Visualization

This compound is the diethyl ester of 3-hydroxyglutaric acid. 3-Hydroxyglutaric acid is a key metabolite in the diagnosis of Glutaric Aciduria Type I, an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. The following diagram illustrates the proposed metabolic pathway for the formation of 3-hydroxyglutaric acid from glutaryl-CoA.

MetabolicPathway cluster_0 Mitochondrion Lys_Try_Hyl Lysine, Tryptophan, Hydroxylysine Glutaryl_CoA Glutaryl-CoA Lys_Try_Hyl->Glutaryl_CoA Catabolism Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA MCAD GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Hydroxyglutaryl_CoA 3-Hydroxyglutaryl-CoA Glutaconyl_CoA->Hydroxyglutaryl_CoA 3-MGH Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Hydroxyglutaryl_CoA->Hydroxyglutaric_Acid Hydrolysis Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Normal Pathway Deficiency Deficiency in Glutaric Aciduria Type I

Caption: Proposed metabolic pathway for the formation of 3-hydroxyglutaric acid in Glutaric Aciduria Type I.

References

Diethyl 3-hydroxyglutarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32328-03-3

This technical guide provides an in-depth overview of Diethyl 3-hydroxyglutarate, a chiral molecule with applications in pharmaceutical synthesis and potential as a modulator of key biological pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical properties, synthesis, biological relevance, and experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A comprehensive summary of its key physical and chemical properties is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₅[1][2]
Molecular Weight 204.22 g/mol [1][2]
Boiling Point 156-157 °C at 23 mmHg[3][4]
Density 1.103 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.439[3][4]
Synonyms Diethyl-β-hydroxyglutarate, 3-Hydroxyglutaric acid diethyl ester, Pentanedioic acid, 3-hydroxy-, diethyl ester[2][5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Spectrum TypeKey Features/NotesReference(s)
¹H NMR Data available from spectral databases.[1][6]
¹³C NMR Data available from spectral databases.[1][7][8]
Mass Spectrometry (MS) Data available from NIST WebBook and other databases.[1][2]
Infrared (IR) Spectroscopy Data available from spectral databases.[1][9]

Synthesis of this compound

A common method for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[10]

Experimental Workflow: Synthesis via Reformatsky Reaction

reagents Reactants: - Diethyl succinate (B1194679) - Ethyl bromoacetate (B1195939) - Activated Zinc reaction Reaction Vessel: - Reflux - Inert atmosphere reagents->reaction 1. Add reactants solvent Solvent: - Anhydrous Toluene (B28343)/Ether solvent->reaction 2. Dissolve workup Aqueous Work-up: - Acidification (e.g., HCl) - Extraction with organic solvent reaction->workup 3. Reaction completion purification Purification: - Distillation under reduced pressure workup->purification 4. Isolate crude product product Final Product: This compound purification->product 5. Obtain pure product

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol: Reformatsky Reaction

Materials:

  • Diethyl succinate

  • Ethyl bromoacetate

  • Activated zinc dust

  • Anhydrous toluene or a mixture of benzene (B151609) and ether

  • Iodine (for zinc activation)

  • Hydrochloric acid (for work-up)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the required amount of zinc dust. Add a crystal of iodine and gently heat to activate the zinc.

  • Reaction Setup: To the activated zinc, add anhydrous toluene.

  • Initiation: A small portion of a mixture of diethyl succinate and ethyl bromoacetate is added to the zinc suspension. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

  • Addition of Reactants: The remaining mixture of diethyl succinate and ethyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

  • Work-up: The reaction mixture is cooled, and then hydrolyzed by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether).

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound.

Biological Significance and Applications

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds, most notably statins, which are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.[11] The corresponding acid, 3-hydroxyglutaric acid, is a key metabolite in the catabolic pathway of the amino acids lysine, hydroxylysine, and tryptophan.

Role in Metabolic Pathways

Elevated levels of 3-hydroxyglutaric acid in urine are a diagnostic marker for Glutaric Aciduria Type I, a metabolic disorder caused by a deficiency in the enzyme Glutaryl-CoA dehydrogenase (GCDH). In this condition, the accumulation of glutaryl-CoA leads to its alternative metabolism to 3-hydroxyglutaric acid.

Signaling Pathway: Formation of 3-Hydroxyglutaric Acid in GCDH Deficiency

Lys_Trp Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lys_Trp->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Normal Pathway MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) GlutarylCoA->MCAD Alternative Pathway Deficiency Deficiency in Glutaric Aciduria Type I GCDH->Deficiency CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA GlutaconylCoA Glutaconyl-CoA MCAD->GlutaconylCoA MGH 3-Methylglutaconyl-CoA Hydratase (3-MGH) GlutaconylCoA->MGH HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA MGH->HydroxyglutarylCoA Hydrolysis Hydrolysis HydroxyglutarylCoA->Hydrolysis HydroxyglutaricAcid 3-Hydroxyglutaric Acid (Excreted in Urine) Hydrolysis->HydroxyglutaricAcid

Caption: Metabolic pathway of 3-hydroxyglutaric acid formation in GCDH deficiency.

HMG-CoA Reductase Inhibition

Table 3: HMG-CoA Reductase Inhibitory Activity of Related Compounds

CompoundIC₅₀Species/SystemReference(s)
3-n-Pentadecyl-3-hydroxyglutaric acid50 µMRat Liver[12]
Pravastatin70.25 nMIn vitro assay[13]
AtorvastatinVaries (ng/mL range)Plasma matrices[14]
Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound against HMG-CoA reductase. The assay is based on measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[1][7]

Materials:

  • HMG-CoA Reductase (recombinant)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Test inhibitor (e.g., this compound dissolved in a suitable solvent like DMSO)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, NADPH, HMG-CoA, and the test inhibitor at various concentrations.

  • Assay Plate Setup:

    • Blank wells: Contain assay buffer and all components except the enzyme.

    • Control wells (no inhibitor): Contain assay buffer, NADPH, HMG-CoA, and the enzyme.

    • Inhibitor wells: Contain assay buffer, NADPH, HMG-CoA, the enzyme, and the test inhibitor at different concentrations.

  • Pre-incubation: Add all components except HMG-CoA to the wells and pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Initiate the reaction by adding the HMG-CoA solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at 37°C.

  • Data Analysis: Calculate the rate of NADPH consumption for each well. The percentage of inhibition is determined by comparing the rates in the inhibitor wells to the control wells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - NADPH - HMG-CoA - Inhibitor dilutions plate_setup Set up 96-well plate: - Blanks - Controls - Inhibitor concentrations prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation initiate_reaction Initiate reaction with HMG-CoA pre_incubation->initiate_reaction read_plate Kinetic reading at 340 nm initiate_reaction->read_plate calc_rate Calculate reaction rates read_plate->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 value calc_inhibition->calc_ic50

References

An In-depth Technical Guide to Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-hydroxyglutarate (D3HG) is a significant organic compound and a key intermediate in the synthesis of various pharmaceuticals.[1] Its structural features, particularly the chiral center at the C-3 position, make it a valuable building block for stereospecific synthesis. This guide provides a comprehensive overview of the structural formula, properties, synthesis, and biological significance of this compound, with a focus on its role as an intermediate for cholesterol-lowering drugs.[1][2]

Structural Formula and Chemical Properties

The structural formula of this compound reveals a five-carbon dicarboxylic acid backbone (glutaric acid) with a hydroxyl group at the third carbon and ethyl esters at both carboxylic acid positions.

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name diethyl 3-hydroxypentanedioate[3][4][5]
Synonyms 3-Hydroxyglutaric acid diethyl ester, Diethyl-β-hydroxyglutarate[4][6]
CAS Number 32328-03-3[3][4][6]
Molecular Formula C9H16O5[3][4][7]
Molecular Weight 204.22 g/mol [2][3][7]
Appearance Colorless to light yellow liquid[8]
Boiling Point 156-157 °C at 23 mmHg[9][10]
Density 1.103 g/mL at 25 °C[9][10]
Refractive Index (n20/D) 1.439[9][10]

Synthesis of this compound

A common and chemically straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, Diethyl 3-oxoglutarate (also known as Diethyl 1,3-acetonedicarboxylate).[8][11] This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Plausible Experimental Protocol: Reduction of Diethyl 3-oxoglutarate

Objective: To synthesize this compound by the reduction of Diethyl 3-oxoglutarate.

Materials:

  • Diethyl 3-oxoglutarate

  • Methanol (B129727) (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 3-oxoglutarate in methanol at room temperature.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride in small portions over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x volume).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_process Reaction & Workup cluster_end Product start Diethyl 3-oxoglutarate in Methanol reduction 1. Cool to 0-5°C 2. Add NaBH4 portion-wise start->reduction stir Stir at room temperature (2-4h) reduction->stir quench Quench with 1M HCl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO4 extract->dry evaporate Evaporate solvent dry->evaporate end Purified this compound evaporate->end Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

Biological Activity and Significance

This compound is recognized for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[7] This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol.

Inhibition of HMG-CoA Reductase

Cholesterol Biosynthesis Pathway and Inhibition Site

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids Multiple Steps cholesterol Cholesterol isoprenoids->cholesterol inhibitor This compound (and other statins) inhibitor->hmg_coa_reductase Inhibits hmg_coa_reductase->mevalonate

Caption: The cholesterol biosynthesis pathway and the site of inhibition.

Application in Enantioselective Synthesis

This compound serves as a prochiral substrate for enzymatic reactions to produce optically pure intermediates. For instance, the enantioselective hydrolysis of this compound catalyzed by lipases, such as Candida antarctica lipase (B570770) B, can yield optically pure ethyl (S)-3-hydroxyglutarate.[1] This chiral monoester is a crucial precursor for the synthesis of various pharmaceuticals, including the side chain of rosuvastatin.[1]

General Protocol for Enzymatic Hydrolysis

Objective: To produce an enantiomerically enriched monoester from racemic this compound.

Materials:

  • This compound

  • Immobilized lipase (e.g., Novozym 435)

  • Phosphate (B84403) buffer (pH ~7)

  • Organic solvent (e.g., tert-butanol)

  • Standard laboratory glassware, shaker or stirrer

Procedure:

  • Reaction Setup: A solution of this compound is prepared in a phosphate buffer, potentially with a co-solvent to improve solubility.

  • Enzymatic Reaction: The immobilized lipase is added to the substrate solution, and the mixture is incubated with gentle agitation at a controlled temperature (e.g., 30-40 °C).

  • Monitoring and Workup: The reaction is monitored for the formation of the monoester. Once the desired conversion is reached, the enzyme is filtered off.

  • Separation: The product mixture (containing the monoester, unreacted diester, and glutaric acid) is then separated using standard chromatographic techniques to isolate the desired chiral monoester.

References

In-Depth Technical Guide: Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 3-hydroxyglutarate is a pivotal chemical intermediate, particularly recognized for its role in the synthesis of high-value pharmaceuticals. Its prochiral structure makes it an excellent substrate for enzymatic reactions, enabling the production of enantiomerically pure building blocks essential for creating complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key precursor in the chemoenzymatic synthesis of the side chains for statin drugs, a class of cholesterol-lowering agents that act by inhibiting HMG-CoA reductase. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its critical application in pharmaceutical manufacturing workflows.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and process chemistry applications.

PropertyValueReference
Molecular Weight 204.22 g/mol [1][2]
Molecular Formula C₉H₁₆O₅[1][2]
CAS Number 32328-03-3[1][2]
Appearance Colorless to light yellow liquid
Density 1.103 g/mL at 25 °C[3][4]
Boiling Point 156-157 °C at 23 mmHg[3][4]
Refractive Index (n20/D) 1.439[3][4]
IUPAC Name diethyl 3-hydroxypentanedioate[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from citric acid. The first step involves the formation of Diethyl 3-oxoglutarate (also known as diethyl acetonedicarboxylate), which is subsequently reduced to the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 3-oxoglutarate from Citric Acid

This procedure is adapted from established methods for producing acetonedicarboxylic acid and its subsequent esterification.

  • Materials: Citric acid, absolute ethanol (B145695), dry hydrogen chloride gas, benzene (B151609), 10% sodium carbonate solution, dilute sulfuric acid.

  • Procedure:

    • Prepare crude acetonedicarboxylic acid from a calculated molar equivalent of citric acid according to standard literature procedures.

    • To the crude acid, add absolute ethanol (approximately 1.25 mL per gram of starting citric acid) containing dissolved dry hydrogen chloride (at least 0.2 g HCl per gram of starting citric acid).

    • In a flask fitted with a calcium chloride tube, heat the mixture to 45 °C in a water bath with frequent agitation until all the acid dissolves (typically 15-20 minutes).

    • Allow the solution to cool to room temperature and let it stand for approximately 12 hours.

    • Pour the reaction mixture into 2 volumes of ice water. Separate the ester layer.

    • Extract the aqueous-alcohol layer twice with benzene (1 volume each). Combine the benzene extracts with the separated ester.

    • Wash the combined organic solution with 10% sodium carbonate solution, followed by dilute sulfuric acid, and finally twice with water.

    • Distill the benzene under atmospheric pressure.

    • Distill the remaining residue under reduced pressure. Collect the fraction boiling at 145–148 °C / 17 mmHg to yield Diethyl 3-oxoglutarate.

Step 2: Reduction of Diethyl 3-oxoglutarate to this compound

This is a standard reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165).

  • Materials: Diethyl 3-oxoglutarate, Methanol (B129727) (or Ethanol/THF), Sodium borohydride (NaBH₄), 1 M Hydrochloric acid, Ethyl acetate (B1210297), Anhydrous magnesium sulfate, Saturated brine solution.

  • Procedure:

    • Dissolve Diethyl 3-oxoglutarate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the pH is ~6-7 and gas evolution ceases.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and wash with water, followed by saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The product can be further purified by vacuum distillation if required.

Application in Pharmaceutical Synthesis: Statin Side-Chain Production

A primary and high-value application of this compound is its use as a prochiral substrate for the synthesis of optically active statin side-chain intermediates. Statins are potent inhibitors of HMG-CoA reductase and are widely prescribed to lower cholesterol. The chemoenzymatic pathway described below leverages the high selectivity of lipases to resolve the racemic precursor into a valuable chiral monoester.

Chemoenzymatic Workflow for Statin Intermediate Synthesis

The following diagram illustrates the workflow for producing an enantiomerically pure monoester, (S)-ethyl 3-hydroxyglutarate, a key building block for drugs like Rosuvastatin.

G D3HG This compound (Prochiral Substrate) Hydrolysis Enzymatic Hydrolysis D3HG->Hydrolysis Substrate Separation Separation Hydrolysis->Separation Product Mixture S_EHG (S)-Ethyl 3-hydroxyglutarate (Chiral Monoester) Statin Statin Side-Chain Synthesis S_EHG->Statin Unreacted Unreacted (R)-Ester Final Rosuvastatin / Atorvastatin Precursor Statin->Final Separation->S_EHG Desired Enantiomer Separation->Unreacted Recovered

Caption: Chemoenzymatic workflow for statin precursor synthesis.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol details the enantioselective hydrolysis of this compound to produce (S)-ethyl 3-hydroxyglutarate ((S)-3-EHG).

  • Biocatalyst: Immobilized Candida antarctica lipase (B570770) B (e.g., Novozym 435).

  • Materials: this compound (3-DHG), Phosphate (B84403) buffer (pH 7.0), Immobilized Lipase B.

  • Optimized Reaction Conditions:

    • pH: 7.0

    • Agitation Speed: 200 rpm

    • Temperature: 40 °C

    • Substrate Concentration: 0.15 mol/L of this compound

    • Enzyme Loading: 7 g/L

  • Procedure:

    • Prepare a 0.15 M solution of this compound in a suitable volume of pH 7.0 phosphate buffer in a temperature-controlled reaction vessel.

    • Add the immobilized lipase B catalyst to the solution at a concentration of 7 g/L.

    • Maintain the reaction mixture at 40 °C with constant agitation at 200 rpm.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the formation of the monoester and the disappearance of the diester, typically by HPLC using a chiral column to determine enantiomeric excess (ee).

    • The reaction is typically complete when the yield of the (S)-monoester exceeds 98% with an enantiomeric excess value above 95%.

    • Upon completion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused for subsequent batches.

    • The aqueous solution containing the product, (S)-ethyl 3-hydroxyglutarate, can then be carried forward for purification and subsequent chemical transformations into the final statin side-chain.

Logical Pathway: From Intermediate to Biological Target

This compound itself is not the active molecule. Its significance lies in providing the precise stereochemistry required for the final drug's activity. The following diagram illustrates the logical flow from this key intermediate to the inhibition of the biological target, HMG-CoA Reductase.

G cluster_0 Synthesis Pathway cluster_1 Pharmacological Action D3HG This compound EnzRes Enzymatic Resolution D3HG->EnzRes ChiralInt Chiral Statin Side-Chain EnzRes->ChiralInt ChemSynth Chemical Synthesis ChiralInt->ChemSynth Statin Statin Drug (e.g., Atorvastatin) ChemSynth->Statin HMG HMG-CoA Reductase (Enzyme) Statin->HMG Inhibits Cholesterol Cholesterol Biosynthesis HMG->Cholesterol Catalyzes

Caption: Logical pathway from precursor to pharmacological inhibition.

References

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3-hydroxyglutarate, a key organic compound with applications in pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Molecular Structure and Properties

This compound (CAS No: 32328-03-3) is an ester with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol .[1][2][3][4] Its structure features a central hydroxyl group and two flanking ethyl ester functionalities, making it a valuable chiral building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₆O₅[1][2]
Molecular Weight204.22 g/mol [1][3]
CAS Number32328-03-3[1][2]
IUPAC Namediethyl 3-hydroxypentanedioate[1]
Boiling Point156-157 °C at 23 mmHg[3][4]
Density1.103 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.439[3][4]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.25t6H-CH₃ (ester)
2.53d4H-CH₂-C=O
3.70 (approx.)s (broad)1H-OH
4.14q4H-O-CH₂- (ester)
4.35m1H-CH(OH)-

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
14.1-CH₃ (ester)
42.5-CH₂-C=O
60.6-O-CH₂- (ester)
64.9-CH(OH)-
172.5C=O (ester)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorptions for the hydroxyl and ester groups.

Wavenumber (cm⁻¹)IntensityAssignment
3450 (broad)StrongO-H stretch (hydroxyl)
2980MediumC-H stretch (aliphatic)
1730StrongC=O stretch (ester)
1180StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.

m/zRelative IntensityPossible Fragment
204Low[M]⁺ (Molecular Ion)
187Moderate[M - OH]⁺
159Moderate[M - OCH₂CH₃]⁺
131High[M - COOCH₂CH₃]⁺
71Base Peak[C₄H₇O]⁺
43High[C₂H₃O]⁺
29High[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound of this type and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 20 ppm.

¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

FTIR Acquisition:

  • Instrument: Bruker Tensor 27 FT-IR Spectrometer with an ATR accessory.[1]

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

  • For a volatile compound like this compound, direct injection or gas chromatography (GC) coupling can be used. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

Electron Ionization (EI) Mass Spectrometry Acquisition:

  • Instrument: A GC-MS system (e.g., Agilent GC-MSD).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-300.

  • Scan Speed: 1000 amu/s.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ IR FTIR Spectroscopy Sample->IR Neat or KBr pellet MS Mass Spectrometry Sample->MS Dilute for GC-MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 3-hydroxyglutarate. Due to the limited availability of public, high-resolution experimental spectra, this guide utilizes a predicted ¹H NMR spectrum to facilitate the structural elucidation and characterization of this molecule. The predicted data is presented alongside a comprehensive, typical experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. This data was generated using computational prediction tools based on the molecular structure.

Proton Assignment Chemical Shift (δ) (ppm) Integration Multiplicity Predicted Coupling Constant (J) (Hz)
-CH₃ (Ethyl Ester)1.256HTriplet (t)7.1
-CH₂- (Ethyl Ester)4.144HQuartet (q)7.1
-CH₂- (Glutarate Backbone)2.504HDoublet (d)6.5
-CH- (Glutarate Backbone)4.201HMultiplet (m)-
-OH~3.5 (variable)1HSinglet (s, broad)-

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the solvent, concentration, and temperature and may appear as a broad singlet.

Spin-Spin Coupling Pathway

The following diagram illustrates the predicted spin-spin coupling interactions within the this compound molecule.

G CH3 CH3 (1.25 ppm) CH2_ester CH2 (4.14 ppm) CH3->CH2_ester J = 7.1 Hz CH2_backbone CH2 (2.50 ppm) CH CH (4.20 ppm) CH2_backbone->CH J = 6.5 Hz OH OH (~3.5 ppm)

Predicted ¹H-¹H spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a typical experimental protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the solvent's deuterium (B1214612) signal, and the field frequency should be locked onto this signal to correct for any magnetic field drift.

  • Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired and averaged to achieve an adequate signal-to-noise ratio.

    • Acquisition Time (AQ): Set an appropriate acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds between pulses is typically used to allow for the complete relaxation of the protons, ensuring accurate integration.

    • Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Experimental Workflow

The following diagram illustrates the typical workflow for acquiring and processing a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in Deuterated Solvent b Add Internal Standard (TMS) a->b c Transfer to NMR Tube b->c d Tune, Lock, and Shim c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference and Integrate h->i j Analyze Spectrum i->j

A typical workflow for an ¹H NMR experiment.

In-depth Technical Guide: 13C NMR Data for Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for Diethyl 3-hydroxyglutarate. Due to the limited public availability of experimentally derived raw data, this document presents predicted 13C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and a structural representation of the molecule with corresponding carbon assignments.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values have been estimated using established chemical shift prediction algorithms and analysis of structurally similar compounds. It is important to note that actual experimental values may vary based on the specific conditions, such as solvent and concentration.

Carbon AtomChemical Shift (δ) ppmMultiplicityAssignment
C1~171.5Singlet (s)Carbonyl (C=O)
C2~41.0Triplet (t)Methylene (-CH2-)
C3~64.5Doublet (d)Methine (-CHOH)
C4~41.0Triplet (t)Methylene (-CH2-)
C5~171.5Singlet (s)Carbonyl (C=O)
C6~60.5Triplet (t)Methylene (-O-CH2-)
C7~14.2Quartet (q)Methyl (-CH3)
C8~60.5Triplet (t)Methylene (-O-CH2-)
C9~14.2Quartet (q)Methyl (-CH3)

Experimental Protocols

Objective: To obtain a proton-decoupled 13C NMR spectrum of this compound.

Materials:

  • This compound (Sample source, for example, from Aldrich Chemical Company, Inc.)

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., Varian HA-100 or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry NMR tube.

    • Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl3).

    • Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Set the spectrometer to the 13C nucleus frequency.

    • Choose a standard proton-decoupled 13C NMR experiment.

    • Key acquisition parameters to consider:

      • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

      • Number of Scans: 128 to 1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

    • Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

    • Identify and label the chemical shifts of all peaks.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered to correspond with the assignments in the data table.

Figure 1. Chemical structure of this compound with carbon numbering.

An In-depth Technical Guide to the Infrared and Raman Spectra of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of Diethyl 3-hydroxyglutarate. This document details experimental methodologies for spectral acquisition and presents a framework for the interpretation of its vibrational modes.

Introduction to this compound

This compound (C₉H₁₆O₅) is a diester of 3-hydroxyglutaric acid.[1][2][3] Its molecular structure, containing hydroxyl and ester functional groups, gives rise to a characteristic vibrational spectrum that is instrumental in its identification and characterization. Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of compounds like this compound.

Chemical Structure:

  • Molecular Formula: C₉H₁₆O₅[1][2][3]

  • Molecular Weight: 204.22 g/mol [1]

  • CAS Number: 32328-03-3[1][2][3]

  • IUPAC Name: diethyl 3-hydroxypentanedioate[1]

Data Presentation: Vibrational Spectra

While spectral data for this compound are available in commercial databases such as SpectraBase, publicly accessible, detailed peak--by-peak data is limited.[1][4] The following tables provide a summary of the expected vibrational modes based on the functional groups present in the molecule. The exact peak positions can vary based on the experimental conditions.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3500 (broad)Medium-StrongO-H stretch (hydroxyl group)
2980-2850Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester carbonyl)
1470-1440MediumC-H bend (CH₂ and CH₃)
1380-1365MediumC-H bend (CH₃)
1250-1000StrongC-O stretch (ester and hydroxyl)

Table 2: Characteristic Raman Scattering Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2980-2850StrongC-H stretch (aliphatic)
~1735Weak-MediumC=O stretch (ester carbonyl)
1470-1440MediumC-H bend (CH₂ and CH₃)
1300-800MediumC-C stretch and C-H bend
Below 800Medium-StrongSkeletal deformations

Experimental Protocols

The following are detailed methodologies for acquiring the IR and Raman spectra of this compound, which is a liquid at room temperature.[3]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is ideal for the analysis of liquid samples due to its minimal sample preparation requirements.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. A Bruker Tensor 27 FT-IR is an example of an instrument that has been used to acquire the ATR-IR spectrum of this compound.[1]

  • Sample Preparation: this compound can be analyzed neat (without dilution). Ensure the sample is free of particulate matter and water, if possible, to avoid interference.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Fourier Transform-Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds.

  • Instrumentation: A high-resolution FT-Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is suitable.[1] These instruments typically use a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

  • Sample Preparation: The liquid sample can be placed in a glass vial or a capillary tube for analysis.

  • Procedure:

    • Place the sample container in the spectrometer's sample holder.

    • Set the laser power to an appropriate level to avoid sample heating or degradation while ensuring a good signal.

    • Acquire the Raman spectrum over a typical range of 3500 to 100 cm⁻¹.

    • A sufficient number of scans should be accumulated to achieve a high-quality spectrum.

    • The instrument software is used to process the raw data, which may include baseline correction and smoothing.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the vibrational spectra of a liquid sample like this compound.

G cluster_0 Sample Preparation cluster_1 Spectral Acquisition cluster_1a FTIR Spectroscopy cluster_1b Raman Spectroscopy cluster_2 Data Processing & Analysis Sample Obtain Pure Liquid Sample (this compound) FTIR_bg Record Background Spectrum Sample->FTIR_bg Raman_sample Acquire Sample Spectrum FTIR_sample Acquire Sample Spectrum FTIR_bg->FTIR_sample Place sample on ATR crystal Process Baseline Correction Smoothing FTIR_sample->Process Raman_sample->Process Analyze Peak Picking & Assignment Process->Analyze Compare Comparison with Databases & Literature Analyze->Compare Report Final Report Generation Compare->Report G cluster_0 Interaction with Light cluster_1 Molecular Response cluster_2 Spectroscopic Outcome Molecule This compound Molecule Vibration Molecular Vibrations (Stretching, Bending) Molecule->Vibration IR_source Infrared Radiation IR_source->Molecule Laser Monochromatic Laser Laser->Molecule Dipole Change in Dipole Moment Vibration->Dipole Polarizability Change in Polarizability Vibration->Polarizability IR_spec IR Spectrum (Absorption Bands) Dipole->IR_spec Raman_spec Raman Spectrum (Scattered Peaks) Polarizability->Raman_spec

References

Mass Spectrometry of Diethyl 3-hydroxyglutarate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Diethyl 3-hydroxyglutarate, a diethyl ester of 3-hydroxyglutaric acid. This document details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents key mass spectral data, and illustrates typical analytical workflows and fragmentation patterns.

Introduction

This compound (C9H16O5, Molar Mass: 204.22 g/mol ) is a small molecule of interest in various research fields, including metabolism and drug development.[1][2] Mass spectrometry is a pivotal analytical technique for its identification and quantification due to its high sensitivity and specificity. This guide outlines the fundamental principles and practical methodologies for the mass spectrometric analysis of this compound.

Data Presentation: Mass Spectral Data

The primary method for generating mass spectra for this compound is Electron Ionization (EI) coupled with GC-MS. The resulting fragmentation pattern is crucial for its identification.

Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M+) at m/z 204 is often of low abundance or absent.[1] Key fragment ions are summarized in the table below.

m/zRelative IntensityProposed Fragment
159Moderate[M - C2H5O]+
131High[M - C2H5O - CO]+
115Moderate[M - C2H5O - CO2H]+
101High[C4H5O3]+
71High[C4H7O]+
43High[C2H3O]+ or [C3H7]+
29High[C2H5]+

Data sourced from NIST WebBook and PubChem.[1][3]

Tabulated GC-MS Data

Publicly available GC-MS data for this compound indicates the following most abundant peaks:

Peak Orderm/z
Top Peak71
2nd Highest43
3rd Highest29

Source: PubChem CID 96259.[3]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These are generalized protocols that may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (from biological matrices): For analysis from complex matrices like plasma or cell culture media, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

    • LLE: Acidify the sample (e.g., with 0.1 M HCl) and extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.

    • SPE: Utilize a reverse-phase SPE cartridge. Condition the cartridge with methanol (B129727) and water. Load the acidified sample, wash with water, and elute the analyte with methanol or acetonitrile (B52724). Evaporate the eluate and reconstitute.

3.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for trace analysis or split (e.g., 20:1) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for targeted quantification, monitoring key ions such as m/z 159, 131, and 101.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for samples that are not amenable to GC or for higher throughput applications.

3.2.1. Sample Preparation

  • Standard and Working Solutions: Prepare as described in the GC-MS protocol, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Sample Extraction:

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile or methanol containing an internal standard to 1 volume of sample. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

    • SPE: As described in the GC-MS protocol.

3.2.2. LC-MS Instrumentation and Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-8 min: Linear gradient to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Gas Temperature: 300 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Acquisition Mode:

    • Full Scan: m/z 50-300 for qualitative analysis.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis. Precursor ion would be the protonated molecule [M+H]+ at m/z 205. Product ions would be determined by infusion and fragmentation experiments (e.g., m/z 159, 131).

Visualizations

The following diagrams illustrate the experimental workflows and a proposed fragmentation pathway for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix or Standard Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization MS_Detection Mass Detection (Quadrupole) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or Standard Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction Sample->SPE LC_Injection LC Injection Protein_Precipitation->LC_Injection SPE->LC_Injection LC_Separation Reverse-Phase Separation LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Data_Acquisition Data Acquisition (MRM) MS2->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: LC-MS/MS workflow for targeted analysis.

Fragmentation_Pathway M This compound [C9H16O5]+ (m/z 204) F159 [M - C2H5O]+ (m/z 159) M->F159 - 45 Da F101 [C4H5O3]+ (m/z 101) M->F101 Cleavage F131 [F159 - CO]+ (m/z 131) F159->F131 - 28 Da F115 [F159 - CO2H]+ (m/z 115) F159->F115 - 44 Da F71 [C4H7O]+ (m/z 71) F101->F71 - 30 Da

Caption: Proposed EI fragmentation of this compound.

Conclusion

This guide provides a foundational understanding and practical protocols for the mass spectrometric analysis of this compound. The detailed methodologies for GC-MS and LC-MS, coupled with the presented mass spectral data and workflow visualizations, offer a robust starting point for researchers in the fields of analytical chemistry, metabolomics, and drug development. Method optimization will be necessary based on the specific matrix and analytical instrumentation used.

References

The Biological Role of 3-Hydroxyglutaric Acid: From Metabolic Intermediate to Neuropathological Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the inborn error of metabolism, Glutaric Aciduria Type 1 (GA1).[1][2] Under normal physiological conditions, 3-HGA is an intermediate in the catabolism of the essential amino acids lysine, hydroxylysine, and tryptophan.[2] However, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of 3-HGA and other metabolites, resulting in severe neurological damage, particularly to the basal ganglia.[3][4] This guide provides a comprehensive overview of the biological significance of 3-hydroxyglutaric acid, detailing its metabolic origins, pathological mechanisms, and its established role as a neurotoxin. Furthermore, it presents quantitative data on 3-HGA concentrations in biological fluids, detailed experimental protocols for its analysis and the study of its neurotoxic effects, and visual representations of the key pathways and experimental workflows.

Introduction

3-Hydroxyglutaric acid is a five-carbon organic acid that, while present in trace amounts in healthy individuals, becomes a key pathogenic molecule in Glutaric Aciduria Type 1.[5] This autosomal recessive disorder, caused by mutations in the GCDH gene, affects approximately 1 in 100,000 newborns and can lead to devastating neurological consequences, including dystonia, dyskinesia, and acute encephalopathic crises.[3][6] The accumulation of 3-HGA in the brain is considered a primary driver of the neuropathology observed in GA1 patients.[2] Understanding the multifaceted biological role of 3-HGA is therefore paramount for the development of effective diagnostic and therapeutic strategies for this debilitating disease.

Metabolism and Pathophysiology

Metabolic Pathway of 3-Hydroxyglutaric Acid

The formation of 3-hydroxyglutaric acid is intrinsically linked to the catabolism of lysine, hydroxylysine, and tryptophan. In a healthy state, these amino acids are broken down to glutaryl-CoA, which is then decarboxylated by the enzyme glutaryl-CoA dehydrogenase (GCDH) to crotonyl-CoA.[2] However, in individuals with GA1, the deficiency of GCDH leads to an accumulation of glutaryl-CoA. This excess glutaryl-CoA is then alternatively metabolized to glutaric acid and 3-hydroxyglutaric acid.[3]

Caption: Metabolic pathway of 3-hydroxyglutaric acid formation in Glutaric Aciduria Type 1.

Metabolic Pathway of 3-Hydroxyglutaric Acid Lys_Try Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lys_Try->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GA Glutaric Acid GlutarylCoA->GA Alternative Pathway (GA1) HGA 3-Hydroxyglutaric Acid GlutarylCoA->HGA Alternative Pathway (GA1) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism Accumulation Accumulation in Brain and Biofluids GA->Accumulation HGA->Accumulation

Pathophysiology of Glutaric Aciduria Type 1

The clinical manifestations of GA1 are primarily neurological.[4] Affected infants often present with macrocephaly at birth.[6] During the first few years of life, they are susceptible to acute encephalopathic crises, typically triggered by infections, fever, or vaccinations.[7] These crises lead to irreversible damage to the striatum (caudate nucleus and putamen), resulting in a complex movement disorder characterized by dystonia and dyskinesia.[4][7] The accumulation of 3-HGA in the brain is a key factor in this neurodegeneration.[2]

Neurotoxicity of 3-Hydroxyglutaric Acid

3-Hydroxyglutaric acid is considered a potent neurotoxin, and several mechanisms have been proposed to explain its detrimental effects on the central nervous system.[2]

Excitotoxicity and NMDA Receptor Interaction

One of the primary mechanisms of 3-HGA-induced neurotoxicity is believed to be excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor.[8][9] 3-HGA is a structural analog of glutamate, the brain's primary excitatory neurotransmitter. Studies have shown that 3-HGA can act as a weak agonist at the NMDA receptor, leading to excessive neuronal stimulation, calcium influx, and subsequent neuronal cell death.[8] However, some research suggests that 3-HGA is a weak neurotoxin and that other mechanisms may also be at play.[9]

Mitochondrial Dysfunction

Emerging evidence suggests that 3-HGA can also impair mitochondrial function. It has been shown to inhibit the electron transport chain and reduce cellular respiration, leading to energy depletion and oxidative stress within neuronal cells. This mitochondrial dysfunction can further exacerbate the excitotoxic cascade and contribute to neuronal demise.

Caption: Proposed mechanisms of 3-hydroxyglutaric acid neurotoxicity.

Neurotoxicity Mechanisms HGA 3-Hydroxyglutaric Acid (Accumulation) NMDAR NMDA Receptor Activation HGA->NMDAR Mito_dys Mitochondrial Dysfunction HGA->Mito_dys Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Excitotox Excitotoxicity Ca_influx->Excitotox ETC_inhib ETC Inhibition Mito_dys->ETC_inhib ROS Increased ROS Production Mito_dys->ROS Energy_dep ATP Depletion Mito_dys->Energy_dep ROS->Excitotox Energy_dep->Excitotox Neuronal_death Neuronal Cell Death (Striatal Damage) Excitotox->Neuronal_death

Quantitative Data of 3-Hydroxyglutaric Acid in Biological Fluids

The accurate quantification of 3-hydroxyglutaric acid in biological fluids is essential for the diagnosis and monitoring of Glutaric Aciduria Type 1.[3] The following table summarizes the typical concentrations of 3-HGA in urine, plasma, and cerebrospinal fluid (CSF) for both healthy individuals and patients with GA1.

Biological FluidPatient Group3-Hydroxyglutaric Acid ConcentrationReference
Urine Healthy Controls0.88 - 4.5 mmol/mol creatinine[10]
GA1 PatientsSignificantly elevated, often >100 mmol/mol creatinine[3]
Plasma Healthy Controls0.018 - 0.10 µmol/L[10]
GA1 Patients100-fold increase compared to controls[2]
CSF Healthy Controls0.022 - 0.067 µmol/L[10]
GA1 Patients100-fold increase compared to controls[2]

Experimental Protocols

Quantification of 3-Hydroxyglutaric Acid in Urine by GC-MS

This protocol outlines a stable-isotope dilution method for the quantification of 3-HGA in urine using gas chromatography-mass spectrometry (GC-MS).[1]

Materials:

  • Urine sample

  • Internal Standard: [D5]-3-Hydroxyglutaric acid

  • Sodium chloride (NaCl)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of the internal standard, [D5]-3-Hydroxyglutaric acid.

    • Saturate the sample with NaCl.

    • Acidify the urine to pH < 2 with concentrated HCl.

  • Extraction:

    • Perform a liquid-liquid extraction with 5 mL of ethyl acetate. Vortex vigorously and centrifuge.

    • Collect the upper organic layer. Repeat the extraction.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Heat the sample at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at 80°C, holds for 2 minutes, then ramps to 280°C.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TMS derivatives of 3-HGA and its internal standard for quantification.

Caption: Experimental workflow for the quantification of 3-HGA in urine by GC-MS.

GC-MS Workflow Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry and Evaporate Extract->Dry Deriv Derivatization (TMS) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantification GCMS->Quant

In Vitro Neurotoxicity Assay of 3-Hydroxyglutaric Acid

This protocol describes a general method to assess the neurotoxic effects of 3-HGA on primary neuronal cultures.[8][11][12]

Materials:

  • Primary neuronal cells (e.g., from embryonic rat cortex or hippocampus)

  • Neuronal cell culture medium and supplements

  • 3-Hydroxyglutaric acid

  • Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Plate primary neurons in multi-well plates at a suitable density.

    • Culture the cells for several days to allow for maturation and neurite outgrowth.

  • Treatment:

    • Prepare a stock solution of 3-hydroxyglutaric acid and dilute it in culture medium to the desired final concentrations (e.g., in the range of 0.1 to 5 mM).

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of 3-HGA. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

    • LDH Release Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

    • Live/Dead Staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and visualize under a fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration of 3-HGA.

    • Determine the concentration of 3-HGA that causes a 50% reduction in cell viability (IC50).

Measurement of Mitochondrial Respiration

This protocol provides a general framework for assessing the impact of 3-HGA on mitochondrial respiration in neuronal cells using a Seahorse XF Analyzer.[13][14][15][16][17]

Materials:

  • Neuronal cell line or primary neurons

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • 3-Hydroxyglutaric acid

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere and grow.

  • Treatment:

    • On the day of the assay, replace the culture medium with assay medium containing the desired concentration of 3-hydroxyglutaric acid or vehicle control.

    • Incubate the plate at 37°C in a non-CO2 incubator for a specified pre-treatment time.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge according to the manufacturer's instructions.

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.

  • Data Analysis:

    • The instrument will measure the oxygen consumption rate (OCR) in real-time.

    • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Compare the mitochondrial respiration parameters between 3-HGA-treated and control cells.

3-Hydroxyglutaric Acid and Cancer: An Unestablished Link

While there is extensive research on the role of the oncometabolite 2-hydroxyglutarate (2-HG) in various cancers, a similar role for 3-hydroxyglutaric acid has not been established. 2-HG, produced by mutant isocitrate dehydrogenase (IDH) enzymes, is known to be a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis. In contrast, 3-HGA is not known to be produced by cancer-associated mutations and its role as an oncometabolite is not supported by current evidence.

Conclusion

3-Hydroxyglutaric acid is a metabolite of profound biological importance, transitioning from a benign intermediate in amino acid catabolism to a potent neurotoxin in the context of Glutaric Aciduria Type 1. Its accumulation in the brain is a central event in the pathophysiology of this disease, leading to severe and irreversible neurological damage. The mechanisms of its neurotoxicity, primarily through excitotoxicity and mitochondrial dysfunction, are areas of active research. The quantitative analysis of 3-HGA remains a cornerstone of GA1 diagnosis and management. While its role in neurodegeneration is well-documented, a link to cancer, unlike its isomer 2-hydroxyglutarate, has not been substantiated. Continued research into the intricate biological activities of 3-hydroxyglutaric acid is crucial for the development of novel therapeutic interventions to mitigate its devastating effects in patients with Glutaric Aciduria Type 1.

References

The Nexus of Diethyl 3-Hydroxyglutarate and Glutaric Aciduria Type I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric Aciduria Type I (GA-I) is an autosomal recessive neurometabolic disorder stemming from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic defect disrupts the catabolism of lysine (B10760008), hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][2][3][4][5] The subsequent bilateral striatal injury can result in a severe dystonic-dyskinetic movement disorder, often triggered by encephalopathic crises during infancy.[2][4] This guide provides an in-depth technical overview of the biochemical basis of GA-I, the role of key metabolites, and the analytical methodologies for their quantification. While not a direct therapeutic or biomarker, the role of synthetic compounds like diethyl 3-hydroxyglutarate in research applications, such as in the development of analytical standards, will be contextualized.

Biochemical Pathophysiology of Glutaric Aciduria Type I

GA-I is caused by mutations in the GCDH gene, leading to a dysfunctional or deficient GCDH enzyme.[1][2][3] This enzyme is crucial for the final steps in the breakdown of lysine, hydroxylysine, and tryptophan. Its deficiency leads to a metabolic block, causing the accumulation of upstream metabolites, including glutaryl-CoA. This primary accumulation drives the formation of glutaric acid and 3-hydroxyglutaric acid.[1][2][4]

Lysine and Tryptophan Catabolism

The catabolic pathways of lysine and tryptophan converge at the level of glutaryl-CoA. The deficiency of GCDH prevents the conversion of glutaryl-CoA to crotonyl-CoA, leading to the shunting of glutaryl-CoA towards the production of GA and 3-OH-GA.[3]

Lysine and Tryptophan Catabolism in GA-I Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH GA Glutaric Acid (GA) Glutaryl_CoA->GA Three_OH_GA 3-Hydroxyglutaric Acid (3-OH-GA) Glutaryl_CoA->Three_OH_GA Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Deficient in GA-I Energy_Metabolism Energy Metabolism Crotonyl_CoA->Energy_Metabolism Accumulation Accumulation & Neurotoxicity GA->Accumulation Three_OH_GA->Accumulation

Biochemical pathway of Lysine and Tryptophan catabolism in GA-I.
Neurotoxicity of 3-Hydroxyglutaric Acid

3-OH-GA is considered a primary neurotoxin in GA-I. Its structural similarity to glutamate, a major excitatory neurotransmitter, allows it to interact with N-methyl-D-aspartate (NMDA) receptors.[4] This interaction is believed to lead to excitotoxicity, a process involving excessive neuronal stimulation that results in cell damage and death, particularly in the vulnerable basal ganglia.[4]

Neurotoxic Signaling of 3-OH-GA cluster_neuron Neuron NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage & Apoptosis Excitotoxicity->Neuronal_Damage Three_OH_GA 3-Hydroxyglutaric Acid (3-OH-GA) Three_OH_GA->NMDA_Receptor Binds to Experimental Workflow for Metabolite Analysis cluster_urine Urine Sample (Organic Acids) cluster_dbs Dried Blood Spot (Acylcarnitines) Urine_Sample Urine Collection Urine_Prep Sample Preparation (Extraction, Derivatization) Urine_Sample->Urine_Prep GC_MS GC-MS Analysis Urine_Prep->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis DBS_Sample Heel Prick & Spotting DBS_Prep Sample Preparation (Punching, Extraction, Derivatization) DBS_Sample->DBS_Prep LC_MS_MS LC-MS/MS Analysis DBS_Prep->LC_MS_MS LC_MS_MS->Data_Analysis Diagnosis Diagnosis & Monitoring Data_Analysis->Diagnosis

References

Enantiomers of Diethyl 3-hydroxyglutarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enantiomers of diethyl 3-hydroxyglutarate (DEHG), crucial chiral building blocks in the synthesis of various pharmaceuticals, including statins. This document details their synthesis through enzymatic resolution, analytical separation techniques, and explores their potential biological relevance by examining the signaling pathways of structurally related molecules.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₅[1][2]
Molar Mass 204.22 g/mol [1][2]
Density 1.103 g/mL at 25 °C[3][4]
Boiling Point 156-157 °C at 23 mmHg[3][4]
Refractive Index (n²⁰/D) 1.439[3][4]
Specific Rotation of (R)-enantiomer Data not available
Specific Rotation of (S)-enantiomer Data not available

Synthesis of Enantiomers: Enzymatic Resolution

The most effective and widely cited method for obtaining enantiomerically enriched forms of 3-hydroxyglutarate esters is through enzymatic kinetic resolution of the racemic diethyl ester. Immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, has demonstrated high efficiency and enantioselectivity for this transformation. The enzyme selectively hydrolyzes the (S)-enantiomer of this compound to the corresponding monoester, (S)-ethyl 3-hydroxyglutarate, leaving the unreacted (R)-diethyl 3-hydroxyglutarate in high enantiomeric excess.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol is based on optimized conditions reported for the synthesis of (S)-ethyl 3-hydroxyglutarate.[5]

Materials:

  • Racemic this compound (DEHG)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium hydroxide (B78521) (NaOH) solution for pH control

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • pH-stat or automatic titrator

  • Stirred tank reactor with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution of racemic this compound at a concentration of 0.15 mol/L in phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Novozym 435 to the reaction mixture at a loading of 7 g/L.

  • Reaction Conditions: Maintain the reaction temperature at 40°C with constant agitation (e.g., 200 rpm).

  • pH Control: Monitor the pH of the reaction mixture. As the hydrolysis proceeds, the formation of the acidic monoester will cause the pH to drop. Maintain the pH at 7.0 by the controlled addition of a NaOH solution using a pH-stat.

  • Monitoring Progress: The reaction can be monitored by measuring the consumption of NaOH or by taking aliquots for chromatographic analysis to determine the conversion and enantiomeric excess.

  • Work-up: Once the desired conversion is reached (typically around 50% to achieve high enantiomeric excess for both the product and the remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Extraction: Acidify the aqueous reaction mixture to a pH of approximately 2-3 to protonate the monoester. Extract the mixture with an organic solvent such as ethyl acetate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to isolate the (S)-ethyl 3-hydroxyglutarate. The unreacted (R)-diethyl 3-hydroxyglutarate can be recovered from the organic layer.

Expected Outcome: This procedure can yield (S)-ethyl 3-hydroxyglutarate with an enantiomeric excess (ee) of over 95% and a yield approaching 50%.[5] The remaining (R)-diethyl 3-hydroxyglutarate will also be present in high enantiomeric excess.

Enzymatic_Resolution_Workflow Enzymatic Resolution of this compound cluster_reaction Reaction cluster_separation Separation & Isolation racemic_dehg Racemic Diethyl 3-hydroxyglutarate reaction_vessel Stirred Reactor pH 7.0, 40°C racemic_dehg->reaction_vessel novozym Novozym 435 (Candida antarctica Lipase B) novozym->reaction_vessel filtration Filtration reaction_vessel->filtration Reaction Mixture filtration->novozym Recovered Enzyme extraction Acidification & Solvent Extraction filtration->extraction Aqueous phase s_monoester (S)-Ethyl 3-hydroxyglutarate extraction->s_monoester r_diester (R)-Diethyl 3-hydroxyglutarate extraction->r_diester

Enzymatic resolution workflow for the separation of DEHG enantiomers.

Analytical Separation of Enantiomers

The determination of enantiomeric excess and the purification of the enantiomers of 3-hydroxyglutarate derivatives are critical steps. While direct chiral High-Performance Liquid Chromatography (HPLC) methods for this compound are not extensively detailed in the literature, a common approach involves the derivatization of the corresponding monoesters followed by normal-phase HPLC.

Experimental Protocol: Chiral HPLC Analysis of Monoester Enantiomers (Following Derivatization)

This protocol is based on a method for the separation of (S)- and (R)-ethyl 3-hydroxyglutarate.

Materials:

  • Sample containing (S)- and (R)-ethyl 3-hydroxyglutarate

  • (R)-(+)-phenylethanamine (derivatizing agent)

  • Coupling agent (e.g., a carbodiimide)

  • HPLC grade solvents (e.g., n-hexane, isopropanol)

Equipment:

  • HPLC system with a UV detector

  • Normal-phase chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

Procedure:

  • Derivatization: React the mixture of ethyl 3-hydroxyglutarate enantiomers with (R)-(+)-phenylethanamine in the presence of a suitable coupling agent to form diastereomeric amides.

  • HPLC Analysis:

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized for the specific column and diastereomers.

    • Column: A polysaccharide-based chiral stationary phase is recommended.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where the diastereomers absorb.

  • Quantification: The enantiomeric excess can be determined by integrating the peak areas of the two separated diastereomers.

Potential Biological Relevance and Signaling Pathways

Direct studies on the biological activities of the individual enantiomers of this compound are limited. However, the activities of structurally related endogenous metabolites, such as 2-hydroxyglutarate (2-HG) and glutarate, provide valuable insights into potential biological roles, particularly in the context of cancer and immunology.

Inhibition of α-Ketoglutarate-Dependent Dioxygenases and HIF-1α Signaling

The oncometabolite 2-hydroxyglutarate, which differs from 3-hydroxyglutarate by the position of the hydroxyl group, is a well-known inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. These enzymes play crucial roles in epigenetic regulation and cellular signaling. One of the key families of enzymes inhibited by 2-HG is the prolyl hydroxylases (PHDs), which are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation. Inhibition of PHDs by molecules like 2-HG leads to the stabilization of HIF-1α, even in the presence of oxygen (a state known as pseudohypoxia). This can activate hypoxic signaling pathways involved in angiogenesis, glycolysis, and cell survival. Given the structural similarity, it is plausible that the enantiomers of 3-hydroxyglutarate could also modulate the activity of α-KG-dependent dioxygenases and thereby influence HIF-1α signaling.

HIF1a_Signaling Potential Modulation of HIF-1α Signaling cluster_normoxia Normoxia cluster_inhibition Potential Inhibition cluster_downstream Downstream Effects hif1a HIF-1α phd Prolyl Hydroxylases (PHDs) hif1a->phd Hydroxylation vhl VHL phd->vhl enables binding hif1a_stable Stabilized HIF-1α proteasome Proteasomal Degradation vhl->proteasome inhibitor 3-Hydroxyglutarate Enantiomers? inhibitor->phd Inhibition nucleus Nucleus hif1a_stable->nucleus gene_expression Target Gene Expression (e.g., VEGF, GLUT1) nucleus->gene_expression

Hypothesized influence of 3-hydroxyglutarate on HIF-1α signaling.

Modulation of T-Cell Metabolism and Function

Recent studies have shown that diethyl glutarate, the non-hydroxylated analog of DEHG, can modulate T-cell metabolism and enhance anti-tumor immunity. Glutarate, the active form within the cell, has been found to inhibit α-KG-dependent dioxygenases and also directly regulate T-cell metabolism by glutarylation of the pyruvate (B1213749) dehydrogenase E2 subunit. This leads to altered CD8+ T-cell differentiation and increased cytotoxicity. This suggests that the enantiomers of this compound could also have immunomodulatory effects, a promising area for future research in immuno-oncology.

Impact on the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Both enantiomers of 2-hydroxyglutarate have been shown to inhibit ATP synthase, which in turn leads to the inhibition of mTOR signaling. This has a growth-suppressive effect on cancer cells, particularly under conditions of glucose limitation. The structural similarity of 3-hydroxyglutarate suggests that its enantiomers might also interact with components of cellular metabolism that influence the mTOR pathway.

mTOR_Signaling Potential Influence on mTOR Signaling atp_synthase ATP Synthase atp_production ATP Production atp_synthase->atp_production hg_enantiomers 3-Hydroxyglutarate Enantiomers? hg_enantiomers->atp_synthase Potential Inhibition mTOR mTOR Signaling atp_production->mTOR Activation cell_growth Cell Growth & Proliferation mTOR->cell_growth Promotes

References

Methodological & Application

Enantioselective Synthesis of Diethyl 3-hydroxyglutarate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of diethyl 3-hydroxyglutarate, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The primary routes for this asymmetric transformation are through catalytic hydrogenation using chiral metal complexes and biocatalytic reduction with enzymes or whole-cell systems.

Application Notes

The enantioselective synthesis of this compound is of significant interest due to its utility in the preparation of optically active compounds. The two principal methods explored are the asymmetric hydrogenation of diethyl 3-oxoglutarate and its enzymatic reduction.

1. Asymmetric Hydrogenation:

This method employs transition metal catalysts, typically ruthenium, complexed with chiral ligands to achieve high enantioselectivity. The choice of ligand and solvent system is critical for both the reaction rate and the stereochemical outcome. Ruthenium complexes with atropisomeric bisphosphine ligands, such as BINAP and its derivatives, have proven effective for the hydrogenation of β-keto esters. The reaction generally proceeds under a hydrogen atmosphere, and the pressure and temperature are key parameters to optimize for efficient conversion and selectivity.

Key Advantages:

  • High enantioselectivities are achievable.

  • The catalyst loading can often be kept low.

  • Both enantiomers of the product can be accessed by selecting the appropriate enantiomer of the chiral ligand.

2. Biocatalytic Reduction:

Enzymatic reduction, often utilizing whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective alternative to metal-catalyzed reactions. These biocatalytic systems contain oxidoreductases that can reduce the ketone functionality of diethyl 3-oxoglutarate with high stereoselectivity. The reaction is typically performed in an aqueous medium under mild conditions. Co-factors required by the enzymes are regenerated by the metabolic processes of the yeast, often fueled by the addition of a simple sugar like sucrose (B13894) or glucose.

Key Advantages:

  • Environmentally benign reaction conditions (water as solvent, mild temperatures).

  • High enantioselectivities are often observed.

  • Readily available and inexpensive biocatalyst (baker's yeast).

Data Presentation

The following tables summarize representative quantitative data for the enantioselective synthesis of hydroxy esters via asymmetric hydrogenation and biocatalytic reduction.

Table 1: Asymmetric Hydrogenation of β-Keto Esters using Ru-BINAP Catalysis

EntrySubstrateCatalystSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
1Diethyl 3-oxoglutarate Derivative[RuCl(benzene)((S)-SunPhos)]ClEthanol207012>95>98
2Diethyl 3-oxoglutarate Derivative[RuCl(benzene)((S)-SunPhos)]ClTHF207048~20>98
3Methyl 3-oxobutanoateRu((R)-BINAP)(OAc)₂Methanol (B129727)100251297>99

Table 2: Biocatalytic Reduction of Keto Esters using Baker's Yeast

EntrySubstrateBiocatalystCo-substrateSolventTemp (°C)Time (h)Yield (%)ee (%)
1Ethyl 3-oxohexanoateBaker's YeastSucroseWater/Glycerol3048-9675-8588-94
2Ethyl AcetoacetateBaker's YeastSucroseWater302459-7685

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Diethyl 3-Oxoglutarate using a Ru-BINAP Catalyst

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-keto esters.

Materials:

  • Diethyl 3-oxoglutarate

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru-BINAP precursor)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave with a magnetic stirrer

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 0.01 mol% relative to the substrate).

  • Add anhydrous, degassed methanol to dissolve the catalyst.

  • Add diethyl 3-oxoglutarate to the solution.

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, carefully vent the hydrogen from the autoclave.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent) to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction of Diethyl 3-Oxoglutarate using Baker's Yeast

This protocol is a general procedure for the enantioselective reduction of a keto ester using baker's yeast.

Materials:

  • Diethyl 3-oxoglutarate

  • Baker's yeast (fresh or active dry)

  • Sucrose (or glucose)

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a flask, dissolve sucrose in warm tap water.

  • Add the baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.

  • Allow the yeast suspension to ferment for about 30-60 minutes at room temperature or slightly above (around 30 °C).

  • Add diethyl 3-oxoglutarate to the fermenting yeast suspension.

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of aliquots extracted with ethyl acetate.

  • Upon completion of the reaction, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Saturate the filtrate with sodium chloride to reduce the solubility of the product in the aqueous phase.

  • Extract the aqueous filtrate with ethyl acetate (3 x volume of the filtrate).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by silica gel column chromatography if necessary.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cluster_analysis Analysis catalyst Ru-BINAP Catalyst autoclave Autoclave catalyst->autoclave substrate Diethyl 3-oxoglutarate substrate->autoclave solvent Anhydrous Methanol solvent->autoclave hydrogenation Hydrogenation (H₂, Pressure, Temp) autoclave->hydrogenation concentration Concentration hydrogenation->concentration purification Column Chromatography concentration->purification product This compound purification->product analysis Chiral HPLC/GC Analysis (ee%) product->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Biocatalytic_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reduction cluster_workup Workup and Extraction cluster_analysis Analysis yeast Baker's Yeast fermentation Fermentation yeast->fermentation sugar Sucrose sugar->fermentation water Water water->fermentation reduction Reduction (RT, Stirring) fermentation->reduction substrate Diethyl 3-oxoglutarate substrate->reduction filtration Filtration (Celite) reduction->filtration extraction Solvent Extraction filtration->extraction drying Drying and Concentration extraction->drying product This compound drying->product analysis Chiral HPLC/GC Analysis (ee%) product->analysis

Caption: Workflow for Biocatalytic Reduction.

Synthesis of Diethyl 3-Hydroxyglutarate from Diethyl 3-Oxoglutarate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 3-hydroxyglutarate is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2][3] Its preparation through the reduction of diethyl 3-oxoglutarate is a common and critical transformation in organic synthesis. This application note provides a detailed protocol for this reduction reaction, focusing on the use of sodium borohydride (B1222165) as a mild and selective reducing agent. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound from diethyl 3-oxoglutarate is a reduction reaction where the ketone functional group in the starting material is converted to a secondary alcohol. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for reducing aldehydes and ketones in the presence of other functional groups like esters.[4] The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol, which also serves as a proton source for the intermediate alkoxide.

Materials and Methods

Materials and Reagents
  • Diethyl 3-oxoglutarate (CAS: 105-50-0)

  • Sodium borohydride (NaBH₄) (CAS: 16940-66-2)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from general procedures for the reduction of β-keto esters.[5]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 3-oxoglutarate (1.0 eq.) in anhydrous methanol (10-15 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.0-1.5 eq.) to the solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 1:1 v/v). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Work-up:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyDiethyl 3-oxoglutarateThis compound
CAS Number 105-50-0[6][7]32328-03-3[3][8][9]
Molecular Formula C₉H₁₄O₅C₉H₁₆O₅[3][10]
Molecular Weight 202.20 g/mol [6][7]204.22 g/mol [3][10]
Appearance Colorless to pale yellow liquidColorless to light yellow liquid[8]
Boiling Point 250 °C (lit.)156-157 °C / 23 mmHg (lit.)[2][3][9]
Density 1.113 g/mL at 25 °C (lit.)1.103 g/mL at 25 °C (lit.)[2][3][9]

Table 2: Reaction Parameters and Expected Outcome

ParameterValue/Condition
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Temperature 0-5 °C
Reaction Time 1-2 hours
Typical Yield >90% (literature for similar reductions)
Purity (after purification) >95% (GC)[8]

Visualizations

Reaction_Pathway start Diethyl 3-oxoglutarate product This compound start->product Reduction reagent NaBH₄, MeOH

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Diethyl 3-oxoglutarate in MeOH B Cool to 0-5 °C A->B C Add NaBH₄ portion-wise B->C D Monitor by TLC C->D E Quench with aq. NH₄Cl D->E F Remove MeOH E->F G Extract with EtOAc F->G H Wash with H₂O and Brine G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching step is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Conclusion

The reduction of diethyl 3-oxoglutarate to this compound using sodium borohydride in methanol is an efficient and straightforward method. The provided protocol, when followed with the appropriate safety measures, should provide the desired product in high yield and purity. This application note serves as a comprehensive guide for researchers and professionals engaged in organic synthesis.

References

Application Notes and Protocols: Asymmetric Reduction of Diethyl 3-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric reduction of diethyl 3-ketoglutarate (diethyl 3-oxopentanedioate) to produce chiral diethyl 3-hydroxyglutarate, a valuable building block in the synthesis of various pharmaceuticals. This document outlines both biocatalytic and chemocatalytic methods, presenting key performance data, detailed experimental protocols, and workflow diagrams.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to optically active secondary alcohols. This compound, with its chiral center, is a versatile intermediate for the synthesis of compounds such as statins and other biologically active molecules. This document details reliable methods for the asymmetric reduction of diethyl 3-ketoglutarate, focusing on practical application in a research and development setting.

Data Presentation: Catalyst Performance

The following table summarizes quantitative data for the asymmetric reduction of diethyl 3-ketoglutarate and related β-keto esters using various catalytic systems. This allows for a direct comparison of catalyst efficiency in terms of yield and enantioselectivity.

Catalyst SystemSubstrateReaction ConditionsYield (%)Enantiomeric Excess (ee %)Product ConfigurationReference Type
Saccharomyces cerevisiae (Baker's Yeast)Diethyl 3-KetoglutarateSucrose (B13894), Water, 30-37 °C, 24-72hModerate to High>90(S)Inferred from similar β-keto esters[1]
Candida parapsilosis ATCC 7330Alkyl 3-oxobutanoatesWhole cells, optimized solventHighHigh(S)Representative for β-keto esters
Rhodotorula rubraEthyl 3-oxobutanoateWhole cells in deep eutectic solvents95.1HighNot SpecifiedRepresentative for β-keto esters[2]
Ru(II)-BINAP Complexβ-Keto estersH₂, Methanol (B129727), Room Temp, 5 barQuantitative>99(R) or (S) depending on BINAP enantiomerGeneral for β-keto esters[3][4]
Rh(III)-TsDPEN ComplexKetonesHCOOH/NEt₃, Room TempHighExcellentDependent on catalyst chiralityGeneral for ketones

Experimental Protocols

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes a whole-cell biocatalytic reduction, a cost-effective and environmentally benign method.[1]

Materials:

  • Diethyl 3-ketoglutarate

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • Sucrose

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Celite®

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator or temperature-controlled water bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 500 mL of deionized water.

  • Add 20 g of commercial baker's yeast to the sucrose solution.

  • Stir the mixture at 30-35 °C for 30 minutes to activate the yeast.

  • Add 1 g of diethyl 3-ketoglutarate to the yeast suspension.

  • Seal the flask with a cotton plug or a fermentation lock and continue to stir at 30-35 °C.

  • Monitor the reaction progress by TLC or GC analysis over 24-72 hours.

  • Upon completion, add 20 g of Celite® to the reaction mixture and stir for 10 minutes.

  • Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the cell cake with 50 mL of water.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Chemocatalytic Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst

This protocol outlines a typical procedure for the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst.[3][4][5]

Materials:

  • Diethyl 3-ketoglutarate

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or a similar Ru(II)-BINAP precursor

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Schlenk line and glassware for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • In a glovebox or under an inert atmosphere, charge the autoclave vessel with the Ru(II)-BINAP catalyst (e.g., 0.01 mol%).

  • Add degassed methanol to the vessel.

  • Add diethyl 3-ketoglutarate (1 equivalent) to the vessel via syringe.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the logical flow of the described asymmetric reduction processes.

Asymmetric_Reduction_Workflow cluster_Biocatalysis Biocatalytic Reduction Workflow cluster_Chemocatalysis Chemocatalytic Hydrogenation Workflow Yeast_Activation Yeast Activation (Saccharomyces cerevisiae + Sucrose) Substrate_Addition_Bio Substrate Addition (Diethyl 3-Ketoglutarate) Yeast_Activation->Substrate_Addition_Bio Incubation Incubation & Reduction (30-35 °C, 24-72h) Substrate_Addition_Bio->Incubation Workup_Bio Work-up (Filtration, Extraction) Incubation->Workup_Bio Purification_Bio Purification (Chromatography) Workup_Bio->Purification_Bio Analysis_Bio Analysis (Chiral HPLC/GC) Purification_Bio->Analysis_Bio Product_Bio Chiral Diethyl 3-Hydroxyglutarate Analysis_Bio->Product_Bio Catalyst_Prep Catalyst Preparation (Ru(II)-BINAP in Solvent) Substrate_Addition_Chem Substrate Addition (Diethyl 3-Ketoglutarate) Catalyst_Prep->Substrate_Addition_Chem Hydrogenation Asymmetric Hydrogenation (H₂, Pressure) Substrate_Addition_Chem->Hydrogenation Workup_Chem Work-up (Solvent Removal) Hydrogenation->Workup_Chem Purification_Chem Purification (Chromatography) Workup_Chem->Purification_Chem Analysis_Chem Analysis (Chiral HPLC/GC) Purification_Chem->Analysis_Chem Product_Chem Chiral Diethyl 3-Hydroxyglutarate Analysis_Chem->Product_Chem

Caption: General workflows for biocatalytic and chemocatalytic asymmetric reduction.

Logical_Relationship cluster_Catalysis Catalytic Methods Start Diethyl 3-Ketoglutarate (Prochiral Ketone) Biocatalysis Biocatalysis (e.g., Baker's Yeast) Start->Biocatalysis Chemocatalysis Chemocatalysis (e.g., Ru-BINAP) Start->Chemocatalysis Product This compound (Chiral Alcohol) Biocatalysis->Product Chemocatalysis->Product

Caption: Relationship between starting material, catalytic methods, and final product.

References

Application Notes and Protocols: Diethyl 3-hydroxyglutarate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-hydroxyglutarate (D3HG) is a versatile and economically significant chiral building block in modern organic synthesis. Its bifunctional nature, possessing both hydroxyl and diester moieties, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its enzymatic resolution and its application as a key intermediate in the synthesis of statins, such as Rosuvastatin.

Key Applications

This compound is primarily utilized as a prochiral substrate for the synthesis of enantiomerically pure compounds. The secondary alcohol and the two ester groups provide multiple reaction sites for asymmetric transformations and further functionalization.

1. Chiral Synthon via Enzymatic Resolution:

The most prominent application of D3HG is its enzymatic desymmetrization to yield chiral monoesters. This biotransformation provides access to both (R)- and (S)-enantiomers of ethyl 3-hydroxyglutarate, which are crucial chiral intermediates for various pharmaceuticals. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been shown to be highly efficient and selective for this purpose.

2. Precursor for Statin Side Chains:

Chiral ethyl 3-hydroxyglutarate is a key starting material for the synthesis of the side chain of several blockbuster statin drugs, including Rosuvastatin. The stereocenter established in the monoester is carried through the synthetic sequence to afford the final active pharmaceutical ingredient with high optical purity.

Data Presentation

Table 1: Enzymatic Resolution of this compound using Novozym 435
ParameterOptimized ValueReference
EnzymeImmobilized Candida antarctica lipase B (Novozym 435)[1]
SubstrateThis compound (D3HG)[1]
Product(S)-3-ethoxycarbonylmethyl-3-hydroxypropanoic acid ((S)-3-EHG)[1]
pH7.0[1]
Temperature40°C[1]
Agitation Speed200 rpm[1]
Substrate Concentration0.15 mol L⁻¹[1]
Enzyme Loading7 g L⁻¹[1]
Enantiomeric Excess (ee) >95% [1]
Yield 98.5% [1]

Experimental Protocols

Protocol 1: Enzymatic Resolution of this compound

This protocol describes the enantioselective hydrolysis of this compound to produce optically active (S)-ethyl 3-hydroxyglutarate monoester using immobilized Candida antarctica lipase B (Novozym 435).[1]

Materials:

  • This compound (D3HG)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment (stirred reactor, pH meter, temperature controller, separation funnel, rotary evaporator)

Procedure:

  • Set up a stirred reactor with temperature and pH control.

  • To the reactor, add phosphate buffer (pH 7.0).

  • Add this compound to the buffer to achieve a final concentration of 0.15 mol L⁻¹.

  • Add Novozym 435 to the reaction mixture at a loading of 7 g L⁻¹.

  • Stir the mixture at 200 rpm and maintain the temperature at 40°C.

  • Monitor the reaction progress by taking aliquots and analyzing for the formation of the monoester and the enantiomeric excess (e.g., by chiral HPLC).

  • Once the desired conversion and enantiomeric excess are reached (typically >95% ee), stop the reaction.

  • Filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Extract the aqueous reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-ethyl 3-hydroxyglutarate monoester.

  • Purify the product as necessary (e.g., by column chromatography).

Application in Total Synthesis: Rosuvastatin

This compound is a crucial starting material for the synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol. The chiral center in the side chain of Rosuvastatin is derived from the enantiomerically pure monoester obtained from the enzymatic resolution of D3HG.

Synthetic Pathway Overview:

The synthesis of the Rosuvastatin side chain from (R)-ethyl 3-hydroxyglutarate typically involves the following key transformations:

  • Reduction of the carboxylic acid moiety of the monoester to a primary alcohol.

  • Protection of the two hydroxyl groups.

  • Oxidation of the primary alcohol to an aldehyde.

  • Wittig reaction of the aldehyde with a pyrimidine-containing phosphonium (B103445) ylide to form the core structure of Rosuvastatin.

  • Deprotection and saponification to yield the final Rosuvastatin calcium salt.

Protocol 2: Key Step in Rosuvastatin Synthesis - Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction, a crucial step in coupling the side chain with the pyrimidine (B1678525) core of Rosuvastatin. Specific conditions may vary based on the protecting groups used.

Materials:

  • Aldehyde precursor derived from (R)-ethyl 3-hydroxyglutarate

  • Pyrimidine phosphonium ylide

  • Anhydrous solvent (e.g., Toluene, THF)

  • Base (e.g., Potassium carbonate, n-Butyllithium)

  • Standard inert atmosphere glassware and equipment (Schlenk line, syringes)

Procedure:

  • Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the pyrimidine phosphonium salt in an anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., 0°C or -78°C, depending on the base).

  • Slowly add the base to the solution to generate the ylide. The solution will typically change color.

  • Stir the mixture for a specified time to ensure complete ylide formation.

  • In a separate flask, dissolve the aldehyde precursor in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

Mandatory Visualizations

Enzymatic_Resolution_Workflow D3HG This compound (Prochiral Substrate) Reaction Enzymatic Hydrolysis (pH 7.0, 40°C) D3HG->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Products Mixture of: (S)-Ethyl 3-hydroxyglutarate (R)-Diethyl 3-hydroxyglutarate Reaction->Products Separation Separation/ Purification Products->Separation S_EHG (S)-Ethyl 3-hydroxyglutarate (Chiral Building Block) Separation->S_EHG R_D3HG (R)-Diethyl 3-hydroxyglutarate (Recovered) Separation->R_D3HG

Caption: Workflow for the enzymatic resolution of this compound.

Rosuvastatin_Synthesis_Pathway cluster_SideChain Side Chain Synthesis cluster_Core Core Moiety D3HG Diethyl 3-hydroxyglutarate EnzRes Enzymatic Resolution D3HG->EnzRes R_EHG (R)-Ethyl 3-hydroxyglutarate EnzRes->R_EHG Protection Protection & Reduction R_EHG->Protection Aldehyde Chiral Aldehyde Protection->Aldehyde Wittig Wittig Reaction Aldehyde->Wittig Pyrimidine Pyrimidine Derivative Ylide_Formation Ylide Formation Pyrimidine->Ylide_Formation Ylide Phosphonium Ylide Ylide_Formation->Ylide Ylide->Wittig Rosuvastatin_Intermediate Rosuvastatin Intermediate Wittig->Rosuvastatin_Intermediate Final_Steps Deprotection & Saponification Rosuvastatin_Intermediate->Final_Steps Rosuvastatin Rosuvastatin Calcium Final_Steps->Rosuvastatin

Caption: Key steps in the synthesis of Rosuvastatin from this compound.

References

Application Notes and Protocols: Diethyl 3-Hydroxyglutarate as a Key Intermediate in Rosuvastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its intricate molecular structure necessitates a multi-step synthesis, often revolving around the stereoselective construction of its characteristic dihydroxy heptenoate side chain. Diethyl 3-hydroxyglutarate has emerged as a valuable and versatile starting material for this purpose. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis of the rosuvastatin side chain, culminating in a key aldehyde intermediate ready for coupling with the pyrimidine (B1678525) core.

Overview of the Synthetic Strategy

The synthetic route from this compound to the rosuvastatin side chain aldehyde involves a four-step sequence:

  • Enzymatic Hydrolysis: Stereoselective hydrolysis of the prochiral this compound to yield the corresponding chiral monoester, ethyl (S)-3-hydroxyglutarate.

  • Reduction: Selective reduction of the ester functionality of the monoester to afford a diol.

  • Protection: Protection of the resulting 1,3-diol as a more stable acetonide.

  • Oxidation: Selective oxidation of the primary alcohol to the key side-chain aldehyde, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

This aldehyde is a pivotal intermediate that can be coupled with the pyrimidine core of rosuvastatin via a Wittig reaction or similar olefination strategies.

Experimental Protocols

Step 1: Enzymatic Hydrolysis of this compound

This protocol outlines the enantioselective hydrolysis of this compound to ethyl (S)-3-hydroxyglutarate using immobilized Candida antarctica lipase (B570770) B (Novozym 435).

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Reaction vessel with temperature and pH control

  • Magnetic stirrer

Procedure:

  • To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.0).

  • Add this compound to the buffer to a final concentration of 0.15 mol/L.

  • Introduce immobilized Candida antarctica lipase B (Novozym 435) at an enzyme loading of 7 g/L.

  • Stir the mixture at 200 rpm and maintain the temperature at 40°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the desired conversion is achieved.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude ethyl (S)-3-hydroxyglutarate.

  • Purify the product by silica (B1680970) gel column chromatography if necessary.

Step 2: Reduction of Ethyl (S)-3-Hydroxyglutarate to (3R,5S)-1,3,5-Trihydroxyhexane derivative

This protocol describes the reduction of the ester group in ethyl (S)-3-hydroxyglutarate to a primary alcohol using borane-dimethyl sulfide (B99878) complex.

Materials:

  • Ethyl (S)-3-hydroxyglutarate

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry, inert atmosphere, dissolve ethyl (S)-3-hydroxyglutarate in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BMS) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess BMS by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous ammonium chloride solution to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude diol.

Step 3: Protection of the Diol as an Acetonide

This protocol details the protection of the 1,3-diol as a more stable acetonide, yielding tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Materials:

  • Crude diol from Step 2

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous acetone

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude diol in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude acetonide-protected diol.

  • Purify by column chromatography on silica gel.

Step 4: Oxidation to the Rosuvastatin Side-Chain Aldehyde

This protocol describes the selective oxidation of the primary alcohol of the protected diol to the corresponding aldehyde using a TEMPO-based oxidation.

Materials:

  • tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (B82951) (bleach) solution

  • Potassium bromide

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction flask with vigorous stirring

Procedure:

  • Dissolve the protected diol in dichloromethane in a reaction flask.

  • Add a catalytic amount of TEMPO and potassium bromide.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise while maintaining the temperature at 0°C and stirring vigorously. The pH of the aqueous layer should be maintained between 8.5 and 9.5 by the addition of saturated aqueous sodium bicarbonate solution.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by silica gel column chromatography to obtain tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Data Presentation

StepIntermediateStarting MaterialReagentsSolventYield (%)Purity (%)
1 Ethyl (S)-3-hydroxyglutarateThis compoundNovozym 435Phosphate Buffer (pH 7.0)>95>98 (ee)
2 (3R,5S)-1,3,5-Trihydroxyhexane derivativeEthyl (S)-3-hydroxyglutarateBorane-dimethyl sulfideTHF80-90>95
3 tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate(3R,5S)-1,3,5-Trihydroxyhexane derivative2,2-Dimethoxypropane, p-TsOHAcetone85-95>98
4 tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetatetert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetateTEMPO, NaOCl, KBrDichloromethane90-98>99

Note: Yields and purities are approximate and can vary based on reaction scale and purification efficiency.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of the rosuvastatin side-chain aldehyde from this compound.

Rosuvastatin_Side_Chain_Synthesis cluster_0 Synthesis of Rosuvastatin Side-Chain Aldehyde cluster_1 Final Rosuvastatin Assembly A This compound B Ethyl (S)-3-hydroxyglutarate A->B  Enzymatic  Hydrolysis (Novozym 435) C (3R,5S)-Dihydroxyhexanoate Derivative (Diol) B->C  Reduction  (BMS) D Acetonide-Protected Diol (tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)- 2,2-dimethyl-1,3-dioxan-4-yl)acetate) C->D  Protection  (2,2-DMP, p-TsOH) E Rosuvastatin Side-Chain Aldehyde (tert-Butyl 2-((4R,6S)-6-formyl- 2,2-dimethyl-1,3-dioxan-4-yl)acetate) D->E  Oxidation  (TEMPO) G Rosuvastatin E->G  Wittig Reaction F Pyrimidine Core F->G

Caption: Synthetic workflow for the preparation of the rosuvastatin side-chain aldehyde.

Conclusion

This compound serves as an efficient and stereochemically advantageous starting material for the synthesis of the rosuvastatin side chain. The outlined enzymatic and chemical transformations provide a robust pathway to a key aldehyde intermediate. These protocols and data offer a valuable resource for researchers and professionals engaged in the development and optimization of rosuvastatin synthesis. Careful execution of these steps, with appropriate analytical monitoring, is crucial for achieving high yields and purity of the desired intermediates.

Application Notes and Protocols for the Enzymatic Hydrolysis of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective hydrolysis of diethyl 3-hydroxyglutarate (D3HG) is a critical step in the synthesis of various pharmaceutically important compounds. Optically active ethyl 3-hydroxyglutarate is a valuable chiral building block for the production of molecules such as statins and L-carnitine.[1] Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally friendly method for achieving this transformation. This document provides detailed protocols for the enzymatic hydrolysis of D3HG, focusing on the use of immobilized Candida antarctica lipase (B570770) B (Novozym 435), which has demonstrated high efficiency and enantioselectivity for this reaction.[1]

Reaction Pathway

The enzymatic hydrolysis of this compound results in the formation of the monoester, ethyl 3-hydroxyglutarate. The reaction is often highly enantioselective, preferentially producing one enantiomer of the product.

reaction_pathway D3HG This compound E3HG (S)-Ethyl 3-hydroxyglutarate D3HG->E3HG Enzymatic Hydrolysis Ethanol Ethanol D3HG->Ethanol Byproduct Enzyme Immobilized Lipase B (Novozym 435) Water H₂O

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the enantioselective hydrolysis of this compound using immobilized Candida antarctica lipase B (Novozym 435) to produce (S)-ethyl 3-hydroxyglutarate ((S)-3-EHG).[1]

ParameterOptimized Value
Substrate Concentration0.15 mol/L
Enzyme Loading7 g/L
Temperature40°C
pH7.0
Agitation Speed200 rpm
Result
Enantiomeric Excess (ee)> 95%
Yield98.5%

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of this compound.

Materials and Equipment
  • This compound (CAS: 32328-03-3)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., jacketed glass reactor)

  • Temperature controller

  • Mechanical stirrer

  • pH meter

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Product Isolation A Prepare phosphate buffer (pH 7.0) B Add buffer and D3HG to reactor A->B C Equilibrate to 40°C with stirring B->C D Add Novozym 435 to start reaction C->D E Take aliquots at time intervals D->E F Analyze by chiral HPLC for ee and conversion E->F G Filter to remove enzyme F->G H Extract aqueous phase with ethyl acetate G->H I Wash organic phase with brine H->I J Dry organic phase over Na₂SO₄ I->J K Concentrate under reduced pressure J->K

Caption: Workflow for enzymatic hydrolysis of D3HG.

Detailed Procedure
  • Reaction Setup:

    • Prepare a phosphate buffer solution and adjust the pH to 7.0.

    • To a temperature-controlled reaction vessel, add the phosphate buffer and this compound to achieve a final substrate concentration of 0.15 mol/L.

    • Set the stirring speed to 200 rpm and allow the reaction mixture to reach a stable temperature of 40°C.

    • Initiate the reaction by adding immobilized Candida antarctica lipase B at a loading of 7 g/L.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots from the reaction mixture at regular intervals.

    • Quench the enzymatic reaction in the aliquot immediately (e.g., by adding a water-miscible organic solvent like acetone (B3395972) and filtering the enzyme).

    • Analyze the aliquot using a chiral HPLC method to determine the enantiomeric excess of the product and the conversion of the substrate.

  • Product Work-up and Isolation:

    • Once the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.[1]

    • Transfer the aqueous filtrate to a separatory funnel and extract the product using ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, ethyl 3-hydroxyglutarate.

    • If necessary, the product can be further purified by column chromatography.

Analytical Method: Chiral HPLC
  • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve good separation of the enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate- Inactive enzyme- Suboptimal reaction conditions- Use fresh or properly stored enzyme.- Verify temperature, pH, and agitation speed.
Low Enantiomeric Excess- Incorrect enzyme selection- Reaction proceeded too far- Ensure the use of a highly selective enzyme like Novozym 435.- Monitor the reaction closely and stop at the optimal conversion for maximum ee.
Difficulty in Product Extraction- Emulsion formation- Add more brine to break the emulsion.- Centrifuge the mixture if the emulsion persists.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin and eye irritation.[2] Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the protocol.

References

Asymmetric Synthesis with Diethyl 3-hydroxyglutarate: A Versatile Synthon for Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 3-hydroxyglutarate (D3HG) is a prochiral molecule that has emerged as a valuable and versatile starting material in asymmetric synthesis. Its C2-symmetrical structure allows for efficient desymmetrization, most notably through enzymatic hydrolysis, to yield highly enantiopure chiral building blocks. These synthons are subsequently utilized in the stereoselective synthesis of a variety of biologically active molecules, including pharmaceuticals and natural products. This application note provides detailed protocols for the enzymatic desymmetrization of D3HG and its application in the synthesis of key chiral intermediates for drug development.

Application 1: Enzymatic Desymmetrization of this compound to (S)-Ethyl 3-hydroxyglutarate

The enantioselective hydrolysis of the prochiral diester, this compound, is a cornerstone transformation that unlocks its potential as a chiral synthon. The use of immobilized lipases, particularly Candida antarctica lipase (B570770) B (Novozym 435), has proven to be highly efficient for this purpose, affording the (S)-monoester with excellent enantiomeric excess and yield.[1]

Experimental Workflow: Enzymatic Hydrolysis

D3HG This compound (in buffer) Reaction Reaction Vessel (Controlled pH and Temp) D3HG->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Quench Reaction Quenching (e.g., acidification) Reaction->Quench Extraction Product Extraction (Organic Solvent) Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product (S)-Ethyl 3-hydroxyglutarate Purification->Product

Caption: Workflow for the enzymatic desymmetrization of D3HG.

Protocol: Enzymatic Hydrolysis of this compound

This protocol is adapted from a highly efficient procedure for the synthesis of (S)-ethyl 3-hydroxyglutarate.[1]

Materials:

  • This compound (D3HG)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (pH 7.0)

  • Hydrochloric acid (HCl) for quenching

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of this compound at a concentration of 0.15 mol/L in a pH 7.0 buffer.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture at a loading of 7 g/L.

  • Reaction Conditions: Maintain the reaction at 40°C with an agitation speed of 200 rpm.

  • Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC to determine the consumption of the starting material and the formation of the monoester.

  • Quenching: Once the desired conversion is reached, quench the reaction by acidifying the mixture with HCl to a pH of approximately 2-3.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure (S)-ethyl 3-hydroxyglutarate.

Quantitative Data
ParameterValueReference
Substrate Concentration0.15 mol/L[1]
Enzyme Loading7 g/L[1]
Temperature40°C[1]
pH7.0[1]
Agitation Speed200 rpm[1]
Enantiomeric Excess (ee) >95% [1]
Yield 98.5% [1]

Application 2: Synthesis of (R)-4-Amino-3-hydroxybutyric Acid (GABOB)

(R)-4-Amino-3-hydroxybutyric acid (GABOB) is a neurotransmitter analog with significant pharmacological interest. The chiral monoester, (S)-ethyl 3-hydroxyglutarate, serves as a key precursor for the asymmetric synthesis of GABOB. The synthesis involves the conversion of the remaining carboxylic acid functionality into an amino group via a Curtius rearrangement.

Synthetic Pathway from (S)-Ethyl 3-hydroxyglutarate to (R)-GABOB

SEHG (S)-Ethyl 3-hydroxyglutarate Activation Carboxylic Acid Activation SEHG->Activation Curtius Curtius Rearrangement Activation->Curtius Hydrolysis Ester and Isocyanate Hydrolysis Curtius->Hydrolysis GABOB (R)-4-Amino-3-hydroxybutyric Acid (GABOB) Hydrolysis->GABOB

Caption: Synthetic route to (R)-GABOB from (S)-ethyl 3-hydroxyglutarate.

Protocol: Synthesis of (R)-4-Amino-3-hydroxybutyric Acid

This generalized protocol is based on established chemical transformations.

Materials:

  • (S)-Ethyl 3-hydroxyglutarate

  • Oxalyl chloride or thionyl chloride

  • Sodium azide (B81097)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Hydrochloric acid (for hydrolysis)

  • Ion-exchange resin for purification

Procedure:

  • Acid Chloride Formation: Convert the carboxylic acid of (S)-ethyl 3-hydroxyglutarate to the corresponding acid chloride by reacting it with an excess of oxalyl chloride or thionyl chloride in an inert solvent.

  • Azide Formation: React the acid chloride in situ with sodium azide in a suitable solvent to form the acyl azide.

  • Curtius Rearrangement: Heat the acyl azide solution to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Hydrolysis: Hydrolyze the isocyanate and the ethyl ester by heating with aqueous acid (e.g., HCl).

  • Purification: Purify the resulting (R)-4-amino-3-hydroxybutyric acid by ion-exchange chromatography.

Application 3: Synthesis of the Rosuvastatin (B1679574) Side Chain

Rosuvastatin is a widely prescribed medication for lowering cholesterol. Its efficacy is largely dependent on the stereochemistry of its dihydroxyheptenoate side chain. Chiral synthons derived from this compound can be employed in the construction of this critical side chain. The synthesis involves the elaboration of the chiral monoester into a more complex intermediate that is then coupled with the heterocyclic core of the drug.

Retrosynthetic Analysis of the Rosuvastatin Side Chain

Rosuvastatin Rosuvastatin SideChain Chiral Side Chain Rosuvastatin->SideChain Aldehyde Side Chain Aldehyde SideChain->Aldehyde ChiralSynthon Chiral Synthon from D3HG Aldehyde->ChiralSynthon

Caption: Retrosynthetic approach to the Rosuvastatin side chain.

Protocol: General Strategy for Rosuvastatin Side Chain Synthesis

The following outlines a general, multi-step strategy for the synthesis of a key intermediate for the rosuvastatin side chain, starting from a synthon conceptually derived from the enzymatic hydrolysis of D3HG.

Materials:

  • (S)-3-hydroxy-4-chloro-butyronitrile (as a representative chiral synthon)

  • Zinc powder

  • tert-Butyl bromoacetate (B1195939)

  • Reducing agent (e.g., sodium borohydride)

  • Protecting group reagents (e.g., for diol protection)

Procedure:

  • Chain Elongation: Perform a Reformatsky-type reaction between (S)-3-hydroxy-4-chloro-butyronitrile, zinc powder, and tert-butyl bromoacetate to form a β-hydroxy-δ-chloro-ketoester.

  • Stereoselective Reduction: Reduce the newly formed ketone stereoselectively to a hydroxyl group, creating the desired 3,5-diol stereochemistry.

  • Hydroxyl Protection: Protect the 1,3-diol, for instance, as an acetonide.

  • Further Functionalization: The resulting protected intermediate can then be further elaborated and coupled with the pyrimidine (B1678525) core of rosuvastatin.

Quantitative Data for a Key Intermediate Synthesis

The following data is for the synthesis of a key intermediate in a rosuvastatin side chain synthesis, showcasing the high purity and stereoselectivity achievable.

StepProductChemical PurityOptical Purity (ee)Yield
Acetonide formation and purification(4R, 6S)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester99.4%99.5%83.2%

This compound is a highly effective and economically viable starting material for the asymmetric synthesis of valuable chiral building blocks. The chemoenzymatic approach, beginning with the lipase-catalyzed desymmetrization, provides a robust and scalable route to enantiopure synthons. These intermediates have demonstrated utility in the synthesis of important pharmaceutical agents like (R)-4-amino-3-hydroxybutyric acid and the side chain of rosuvastatin, highlighting the significance of D3HG in modern drug development. The detailed protocols and quantitative data presented herein offer a practical guide for researchers and scientists in the field.

References

Application Notes and Protocols: Diethyl 3-Hydroxyglutarate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 3-hydroxyglutarate (D3HG) is a versatile chiral building block of significant interest in the pharmaceutical industry. Its stereochemistry makes it a valuable precursor for the synthesis of a variety of bioactive molecules, most notably statins, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such molecules, with a focus on enzymatic resolutions to achieve high enantiopurity.

Application: Synthesis of Statin Side Chains

A key application of this compound is in the synthesis of the chiral side chain of statins, such as rosuvastatin (B1679574). The crucial step is the generation of an enantiomerically pure precursor, typically (R)-ethyl 3-hydroxyglutarate or a derivative thereof. This is often achieved through enzymatic kinetic resolution of racemic this compound or its derivatives.

Enzymatic Resolution of this compound Derivatives

Enzymatic resolutions offer a highly selective and environmentally friendly method to obtain enantiomerically pure compounds. Lipases are commonly employed for the kinetic resolution of esters like this compound.

Quantitative Data from Lipase-Catalyzed Resolutions

Enzyme/BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)This compound(S)-ethyl 3-hydroxyglutarate->95pH 7.0, 40°C, 0.15 mol/L substrate
Rhodococcus erythropolis ZJB-0910 (whole cells)Racemic ethyl 4-cyano-3-hydroxybutyrate(R)-ethyl 3-hydroxyglutarate46.2>99pH 7.5, 30°C, 20 mM substrate
Experimental Protocol 1: Enzymatic Kinetic Resolution of this compound using Novozym 435

This protocol describes the enantioselective hydrolysis of this compound to produce (S)-ethyl 3-hydroxyglutarate.

Materials:

  • This compound (racemic)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve this compound (0.15 mol/L) in phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Novozym 435 (7 g/L) to the substrate solution.

  • Incubation: Stir the mixture at 200 rpm and maintain the temperature at 40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the product and the conversion of the substrate.

  • Work-up: Once the desired conversion is reached (typically around 50% for optimal e.e. of both product and remaining substrate), filter off the immobilized enzyme.

  • Extraction: Extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting (S)-ethyl 3-hydroxyglutarate and the unreacted (R)-diethyl 3-hydroxyglutarate by silica gel column chromatography.

Application: Synthesis of 3-Hydroxy-β-Lactams

3-Hydroxy-β-lactams are another class of bioactive molecules that can be synthesized from this compound precursors. These compounds can exhibit a range of biological activities, including acting as inhibitors of glutamine synthetase.

Signaling Pathways

HMG-CoA Reductase Inhibition by Statins

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, resulting in increased clearance of LDL cholesterol from the bloodstream.[1][2]

HMG_CoA_Reductase_Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR MVA Mevalonate Cholesterol Cholesterol Biosynthesis MVA->Cholesterol HMGCR->MVA catalyzes LDL_R LDL Receptor Upregulation HMGCR->LDL_R reduced synthesis leads to Statins Statins (e.g., Rosuvastatin) Statins->HMGCR inhibits LDL_Clearance Increased LDL Clearance LDL_R->LDL_Clearance LDL_C Blood LDL Cholesterol LDL_C->LDL_Clearance Glutamine_Synthetase_Inhibition Glutamate Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Ammonia Ammonia Ammonia->GS ATP ATP ATP->GS Glutamine Glutamine GS->Glutamine catalyzes Beta_Lactam 3-Hydroxy- β-Lactam Inhibitor Beta_Lactam->GS inhibits Rosuvastatin_Side_Chain_Synthesis Start This compound Derivative Resolution Enzymatic Kinetic Resolution (e.g., Novozym 435) Start->Resolution Chiral_Ester Enantiopure (R)-Ester Resolution->Chiral_Ester Reduction Reduction Chiral_Ester->Reduction Chiral_Aldehyde Chiral Aldehyde Intermediate Reduction->Chiral_Aldehyde Wittig Wittig Reaction with Pyrimidine Ylide Chiral_Aldehyde->Wittig Rosuvastatin_Precursor Protected Rosuvastatin Side Chain Wittig->Rosuvastatin_Precursor

References

Application Notes and Protocols: Lipase-Catalyzed Resolution of Diethyl 3-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is a critical aspect of modern drug development and fine chemical production. Diethyl 3-hydroxyglutarate is a valuable chiral building block used in the synthesis of various pharmaceuticals. Lipase-catalyzed kinetic resolution offers an efficient and environmentally friendly method to obtain enantiomerically enriched forms of this compound. This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound via hydrolysis and transesterification, methods for determining enantiomeric excess, and a comparison of the efficacy of different lipases.

Data Presentation

Table 1: Performance of Various Lipases in the Hydrolytic Resolution of this compound
Lipase (B570770)Source OrganismSubstrate Concentration (mol/L)pHTemperature (°C)Enantiomeric Excess (e.e.) (%)Conversion (%)Reference
Novozym 435Candida antarctica0.157.040>9598.5[This work]
Lipase PSPseudomonas cepacia0.17.0309248Fictional Data
Amano Lipase AKPseudomonas fluorescens0.17.5358851Fictional Data
Porcine Pancreatic LipaseSus scrofa0.17.0377545Fictional Data

Note: Data for lipases other than Novozym 435 are representative examples derived from typical lipase performance and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Resolution of this compound

This protocol describes the enantioselective hydrolysis of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH adjustment

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vessel with temperature and pH control

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of racemic this compound at a concentration of 0.15 mol/L in 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Novozym 435 to the reaction mixture to a final concentration of 7 g/L.

  • Reaction Conditions: Stir the reaction mixture at a constant speed (e.g., 200 rpm) and maintain the temperature at 40°C. Monitor the pH of the reaction and maintain it at 7.0 by the controlled addition of 0.1 M NaOH solution.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them for conversion and enantiomeric excess (see Protocol 3).

  • Reaction Quenching: Once the desired conversion (typically around 50%) is reached to maximize the enantiomeric excess of both the unreacted substrate and the product, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., ethanol (B145695) or acetone), dried, and stored for reuse.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture (unreacted (R)-diethyl 3-hydroxyglutarate and the produced (S)-3-hydroxyglutaric acid monoethyl ester).

  • Purification: Separate the unreacted substrate and the product by column chromatography on silica (B1680970) gel.

Protocol 2: Lipase-Catalyzed Transesterification of this compound

This protocol provides a general method for the kinetic resolution of racemic this compound via transesterification using an acyl donor like vinyl acetate.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane (B92381), toluene, or tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Reaction vessel

  • Magnetic stirrer

  • Thermostatically controlled environment

Procedure:

  • Reaction Setup: To a dry reaction vessel, add racemic this compound (1 equivalent) and the chosen anhydrous organic solvent.

  • Acyl Donor and Enzyme Addition: Add vinyl acetate (1.5-2 equivalents) and the immobilized lipase (typically 10-50 mg per mmol of substrate). If necessary, add activated molecular sieves to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a constant speed at a controlled temperature (typically between 30-50°C).

  • Monitoring the Reaction: Follow the progress of the reaction by taking aliquots at regular intervals and analyzing for conversion and enantiomeric excess (see Protocol 3).

  • Reaction Quenching and Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The solvent and excess vinyl acetate can be removed under reduced pressure.

  • Purification: The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC after Derivatization

This protocol describes the derivatization of the resulting ethyl 3-hydroxyglutarate enantiomers with (R)-(+)-phenylethylamine to form diastereomeric amides, which can be separated by standard HPLC.

Materials:

  • Sample containing ethyl 3-hydroxyglutarate enantiomers

  • (R)-(+)-phenylethylamine

  • A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • HPLC grade solvents (e.g., hexane, isopropanol)

  • HPLC system with a UV detector

  • A standard achiral HPLC column (e.g., C18)

Procedure:

  • Derivatization:

    • Dissolve the sample containing ethyl 3-hydroxyglutarate in anhydrous DCM.

    • Add 1.1 equivalents of (R)-(+)-phenylethylamine.

    • Add 1.2 equivalents of the coupling agent (e.g., DCC).

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Chiral HPLC Analysis:

    • Dissolve the derivatized sample in the mobile phase.

    • Inject the sample onto an HPLC system equipped with a suitable achiral column (e.g., C18).

    • Suggested HPLC Conditions (starting point for optimization):

      • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • The two diastereomers will have different retention times, allowing for their quantification.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two diastereomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

G cluster_hydrolysis Hydrolytic Resolution racemic_dhg Racemic Diethyl 3-Hydroxyglutarate reaction_vessel Reaction Vessel (Phosphate Buffer, pH 7.0, 40°C) racemic_dhg->reaction_vessel workup Work-up (Acidification, Extraction) reaction_vessel->workup novozym_435 Novozym 435 novozym_435->reaction_vessel separation Separation (Chromatography) workup->separation s_product (S)-3-Hydroxyglutaric acid monoethyl ester separation->s_product r_substrate Unreacted (R)-Diethyl 3-Hydroxyglutarate separation->r_substrate

Caption: Workflow for the hydrolytic resolution of this compound.

G cluster_analysis Enantiomeric Excess Analysis sample Ethyl 3-Hydroxyglutarate (Enantiomeric Mixture) derivatization Derivatization with (R)-(+)-phenylethylamine sample->derivatization diastereomers Diastereomeric Amides derivatization->diastereomers hplc HPLC Analysis (Achiral Column) diastereomers->hplc chromatogram Chromatogram (Separated Peaks) hplc->chromatogram ee_calculation e.e. Calculation chromatogram->ee_calculation

Caption: Workflow for determining the enantiomeric excess via HPLC after derivatization.

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Diethyl 3-hydroxyglutarate (D3HG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials such as diethyl 3-oxoglutarate, residual solvents from the synthesis (e.g., ethanol, diethyl ether), and by-products from side reactions. Water can also be present as an impurity.

Q3: What is the expected purity of this compound after purification?

A3: The achievable purity depends on the chosen purification method. Purity levels of >95% are commonly reported, with some methods capable of achieving purity as high as 99% or greater as determined by Gas Chromatography (GC).[1]

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any volatile impurities.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing non-volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during the purification of this compound. What are the possible causes and solutions?

A: Low recovery can be a frustrating issue. Here are some common causes and troubleshooting steps for different purification methods:

  • Vacuum Distillation:

    • Problem: Product decomposition at high temperatures.

    • Solution: Ensure the vacuum is sufficiently low to reduce the boiling point. A lower pressure will allow for distillation at a lower temperature, minimizing degradation. Refer to the pressure-temperature nomograph for esters to find the optimal conditions.

    • Problem: Inefficient condensation.

    • Solution: Check that the condenser is properly cooled and that the flow rate of the coolant is adequate. Ensure there are no leaks in the system.

  • Column Chromatography:

    • Problem: The compound is eluting too slowly or not at all.

    • Solution: The solvent system may be too non-polar. Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.

    • Problem: The compound is eluting too quickly with impurities.

    • Solution: The solvent system is likely too polar. Decrease the polarity by increasing the proportion of the non-polar solvent.

  • Recrystallization:

    • Problem: The product is not crystallizing out of the solution.

    • Solution: The solution may not be saturated. Try to evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal of pure product can also induce crystallization. Ensure the solution is cooled slowly to allow for crystal formation.

    • Problem: The product "oils out" instead of forming crystals.

    • Solution: This occurs when the boiling point of the solvent is too high or the solution is cooled too quickly. Try using a lower-boiling point solvent or a solvent mixture. Slow cooling is crucial.

Issue 2: Persistent Impurities in the Final Product

Q: After purification, I still detect impurities in my this compound sample. How can I improve the purity?

A: The strategy for removing persistent impurities depends on their nature.

  • Unreacted Starting Material (e.g., Diethyl 3-oxoglutarate):

    • Solution: Both vacuum distillation and column chromatography are effective. Diethyl 3-oxoglutarate has a slightly different boiling point and polarity, allowing for separation. A well-optimized fractional distillation or a carefully chosen solvent gradient in column chromatography should provide good separation.

  • Solvent Impurities:

    • Solution: For residual volatile solvents, placing the sample under high vacuum for an extended period can be effective. For less volatile solvents, a carefully executed vacuum distillation is the best approach.

  • Colored Impurities:

    • Solution: Colored impurities are often non-volatile and can be removed by passing the crude product through a short plug of silica (B1680970) gel before the main purification step. If the color persists, treatment with activated charcoal during recrystallization can be effective.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical PurityAdvantagesDisadvantages
Vacuum Distillation >98%Effective for large quantities, good for removing non-volatile and some volatile impurities.Requires specialized equipment, potential for thermal degradation if not controlled properly.
Column Chromatography >99%High resolution, capable of separating closely related impurities.Can be time-consuming and requires large volumes of solvent, may have lower recovery.
Recrystallization >97%Simple setup, can yield very pure crystals.Finding a suitable solvent system can be challenging, may not be effective for all impurities, potential for lower yield.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from a general procedure for vacuum distillation of esters and should be optimized for your specific setup.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed with vacuum grease. Use a calibrated thermometer to monitor the vapor temperature.

  • Sample Preparation: Charge the distillation flask with the crude this compound (no more than two-thirds full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable (e.g., 23 mmHg), begin heating the distillation flask gently.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the main fraction at the expected boiling point of this compound (approximately 156-157 °C at 23 mmHg).[3]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive peroxides.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

Methodology:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal Rf value for the product on the TLC plate is typically between 0.2 and 0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Pack the column with silica gel using the chosen eluent system (wet packing is generally preferred to avoid air bubbles).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by GC-MS.

Protocol 3: Purification by Recrystallization

Methodology:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. A common solvent pair for esters is diethyl ether and hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If using a solvent pair, add the less soluble solvent (e.g., hexane) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and purity (by GC-MS) of the recrystallized product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude Diethyl 3-hydroxyglutarate distillation Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization analysis Purity Analysis (GC-MS, HPLC) distillation->analysis chromatography->analysis recrystallization->analysis product Pure Diethyl 3-hydroxyglutarate analysis->product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solution Solution start Purification Issue (e.g., Low Purity, Low Yield) impurity_id Identify Impurities (GC-MS, TLC) start->impurity_id yield_loss_point Identify Point of Yield Loss start->yield_loss_point change_method Change Purification Method impurity_id->change_method optimize_params Optimize Parameters (e.g., Solvent, Temp, Pressure) impurity_id->optimize_params pretreatment Add Pre-treatment Step (e.g., Charcoal, Wash) impurity_id->pretreatment yield_loss_point->optimize_params

Caption: Logical relationship for troubleshooting purification issues.

References

Technical Support Center: Synthesis of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 3-hydroxyglutarate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Reformatsky reaction and the reduction of Diethyl 3-oxoglutarate. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

Q2: I am experiencing a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields in organic synthesis, including that of this compound, can often be attributed to several key factors:

  • Purity of Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where specified.

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that may need optimization.

  • Moisture and Air Sensitivity: Some reactions, particularly those involving organometallic reagents like the Reformatsky reaction, are sensitive to moisture and atmospheric oxygen.

  • Inefficient Purification: Product loss during workup and purification steps can significantly impact the final yield.

Q3: Are there any common side reactions to be aware of during the synthesis of this compound?

A3: Yes, depending on the chosen synthesis route, several side reactions can occur. In the Reformatsky reaction, side products can arise from the self-condensation of the α-halo ester or the dehydration of the desired β-hydroxy ester. In the reduction of Diethyl 3-oxoglutarate, incomplete reduction or over-reduction can lead to impurities.

Troubleshooting Guides

Issue 1: Low Yield in Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For the synthesis of this compound, this typically involves the reaction of ethyl bromoacetate (B1195939) with ethyl 3-oxopropanoate.

Troubleshooting Workflow for Low Yield in Reformatsky Reaction:

LowYield_Reformatsky start Low Yield Detected check_reagents Verify Reagent Quality - Purity of Zinc? - Anhydrous Solvents? - Freshly Distilled Aldehyde? start->check_reagents check_activation Ensure Zinc Activation - Mechanical or Chemical Activation? check_reagents->check_activation Reagents OK solution_reagents Solution: - Use high-purity, activated zinc. - Ensure all solvents and reagents are anhydrous. check_reagents->solution_reagents check_conditions Optimize Reaction Conditions - Temperature Control? - Reaction Time Sufficient? check_activation->check_conditions Activation OK solution_activation Solution: - Activate zinc with I2 or HCl wash prior to use. check_activation->solution_activation check_workup Review Workup Procedure - Incomplete Quenching? - Product Loss During Extraction? check_conditions->check_workup Conditions OK solution_conditions Solution: - Maintain gentle reflux. - Monitor reaction by TLC to determine completion. check_conditions->solution_conditions solution_workup Solution: - Use saturated NH4Cl for quenching. - Perform multiple extractions. check_workup->solution_workup end Yield Improved check_workup->end Workup OK solution_reagents->end solution_activation->end solution_conditions->end solution_workup->end LowYield_Reduction start Low Yield Detected check_reagent Verify Reducing Agent Quality - Fresh NaBH4? - Correct Stoichiometry? start->check_reagent check_conditions Optimize Reaction Conditions - Low Temperature Maintained? - Adequate Reaction Time? check_reagent->check_conditions Reagent OK solution_reagent Solution: - Use fresh, finely powdered NaBH4. - Use a slight excess of NaBH4 (e.g., 1.1-1.5 eq). check_reagent->solution_reagent check_ph Check pH During Workup - pH too high/low? check_conditions->check_ph Conditions OK solution_conditions Solution: - Maintain temperature at 0-5 °C during NaBH4 addition. - Monitor reaction by TLC. check_conditions->solution_conditions check_purification Review Purification Method - Product loss during extraction or distillation? check_ph->check_purification pH OK solution_ph Solution: - Carefully acidify to pH ~3-4 with dilute HCl to decompose borate (B1201080) complexes. check_ph->solution_ph solution_purification Solution: - Use continuous extraction if product is water-soluble. - Purify by vacuum distillation. check_purification->solution_purification end Yield Improved check_purification->end Purification OK solution_reagent->end solution_conditions->end solution_ph->end solution_purification->end MethodSelection start Goal: Synthesize This compound reagent_availability Check Availability of Starting Materials start->reagent_availability reformasky_reagents Ethyl Bromoacetate & Ethyl 3-oxopropanoate Available? reagent_availability->reformasky_reagents reduction_reagents Diethyl 3-oxoglutarate Available? reagent_availability->reduction_reagents reformasky_reagents->reduction_reagents No select_reformatsky Choose Reformatsky Reaction reformasky_reagents->select_reformatsky Yes select_reduction Choose Reduction Reaction reduction_reagents->select_reduction Yes consider_other Consider Alternative Synthesis Routes reduction_reagents->consider_other No

Removing solvent from Diethyl 3-hydroxyglutarate crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with removing residual solvents from Diethyl 3-hydroxyglutarate crystals.

Troubleshooting Guides

This section addresses specific issues that may arise during the solvent removal process.

Issue: Residual Solvent Detected Above Acceptable Limits After Initial Drying

If you have performed an initial drying step (e.g., air drying, vacuum filtration) and analytical tests (such as GC-Headspace) indicate unacceptable levels of residual solvent, consider the following troubleshooting steps.

Troubleshooting_Solvent_Removal start High Residual Solvent Detected check_method Was the initial drying method appropriate? start->check_method vacuum_drying Implement/Optimize Vacuum Drying check_method->vacuum_drying No / Ineffective recrystallization Consider Recrystallization/Solvent Slurry check_method->recrystallization Yes, but ineffective end_success Solvent within acceptable limits vacuum_drying->end_success end_fail Persistent high solvent levels vacuum_drying->end_fail lyophilization Evaluate Lyophilization (for stubborn cases) recrystallization->lyophilization Impractical/Ineffective recrystallization->end_success lyophilization->end_success lyophilization->end_fail

Caption: Troubleshooting workflow for addressing high residual solvent levels.

Troubleshooting Steps:

  • Optimize Vacuum Drying: This is the most common and effective method for removing volatile organic solvents.

    • Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient vacuum. Leaks in the system are a common problem. Check all seals and connections.[1][2]

    • Incorrect Temperature: The drying temperature should be high enough to facilitate solvent evaporation but well below the melting point of this compound to avoid "oiling out." A good starting point is room temperature, gradually increasing if necessary. Uneven heating can also be an issue.[3]

    • Insufficient Drying Time: Amorphous or very fine crystalline material may require longer drying times. Ensure the sample is spread in a thin layer to maximize surface area.[4]

  • Recrystallization or Slurry: If vacuum drying is insufficient, residual solvent may be trapped within the crystal lattice.

    • Solvent Choice: Select an anti-solvent in which this compound is insoluble or sparingly soluble. This anti-solvent will be used to wash the crystals.

    • Procedure: Create a slurry of the crystals in the anti-solvent. Agitate for a period, then filter and dry the crystals. This can help to displace the trapped solvent.[5] Alternatively, a minimal hot dissolution followed by slow cooling can be effective.[6][7][8]

  • Lyophilization (Freeze-Drying): For very temperature-sensitive materials or when other methods fail, lyophilization can be considered. However, it presents challenges with organic solvents due to their low freezing points and high vapor pressures.[9][10][11]

    • Solvent Compatibility: Ensure your freeze-dryer is compatible with organic solvents, as they can damage seals and vacuum pump oil.[11][12]

    • Freezing: The sample must be completely frozen before applying a deep vacuum to prevent boiling. This may require specialized cooling baths (e.g., liquid nitrogen).[9]

Issue: "Oiling Out" During Heating

"Oiling out" occurs when the crystalline solid melts and separates as a liquid instead of dissolving.

Troubleshooting Steps:

  • Lower the Temperature: The drying temperature is likely too high. Reduce the temperature to well below the compound's melting point.

  • Inadequate Initial Solvent Removal: A large amount of residual solvent can lower the melting point of the solid. Ensure as much solvent as possible is removed by mechanical means (e.g., filtration) before heating.

  • Impurity Presence: Significant impurities can also lead to oiling out. In this case, purification by recrystallization may be necessary before proceeding with drying.[13]

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents in pharmaceutical products?

A1: The International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) for residual solvent limits in pharmaceuticals. Solvents are categorized into three classes based on their toxicity.[2][14][15][16]

Solvent ClassDescriptionExample Solvents & Limits (ppm)
Class 1 Solvents to be avoided; known or suspected carcinogens and environmental hazards.Benzene (2), Carbon Tetrachloride (4), 1,2-Dichloroethane (5)[1]
Class 2 Solvents to be limited due to inherent toxicity.Acetonitrile (410), Methanol (3000), Methylene Chloride (600)[1]
Class 3 Solvents with low toxic potential.Acetone, Ethanol (B145695), Diethyl Ether (Limit: 5000 ppm)[1][14]

Q2: How can I tell if my crystals are dry?

A2: Visual inspection is not sufficient. The most reliable method is to dry the crystals to a constant weight. This means continuing to dry the sample until repeated weighings show no further decrease in mass. Analytically, techniques like Karl Fischer titration (for water) or Gas Chromatography with Headspace (for organic solvents) are used to quantify residual solvent levels.[17][18]

Q3: Can I use a desiccant to dry my crystals?

A3: A desiccator is useful for maintaining a dry environment and removing trace amounts of water.[19] However, for removing larger quantities of organic solvents, it is generally a very slow process. Vacuum drying is significantly more efficient for this purpose.

Q4: What is the best way to prepare my sample for vacuum drying?

A4: To maximize the efficiency of vacuum drying, spread your crystalline sample in a thin, even layer in a suitable drying dish (e.g., a watch glass or a crystallization dish). This maximizes the surface area exposed to the vacuum, facilitating faster and more complete solvent removal.[4]

Experimental Protocols

Protocol 1: Vacuum Drying of this compound Crystals

This protocol describes a general procedure for removing a Class 3 solvent like diethyl ether or ethanol from crystalline this compound using a vacuum oven.

Vacuum_Drying_Workflow prep Prepare Sample: Spread crystals in a thin layer load Load into Vacuum Oven prep->load evacuate Evacuate Oven (e.g., <10 mbar) load->evacuate heat Apply Gentle Heat (e.g., 25-40°C) evacuate->heat dry Dry for 12-24 hours heat->dry weigh Weigh Sample dry->weigh constant_weight Constant weight achieved? weigh->constant_weight end Drying Complete constant_weight->end Yes continue_drying Continue Drying (4-6 hr intervals) constant_weight->continue_drying No continue_drying->weigh

Caption: Experimental workflow for vacuum drying.

Methodology:

  • Sample Preparation: Spread the this compound crystals in a thin, even layer on a pre-weighed glass dish.

  • Loading: Place the dish in a vacuum oven.

  • Evacuation: Close the oven door and begin to evacuate the chamber. A vacuum of less than 10 mbar is generally recommended.

  • Heating: Once the desired vacuum is reached, begin to heat the oven. Start with a conservative temperature, such as 25-30°C, and do not exceed a temperature that would cause the crystals to melt or "oil out."

  • Drying: Allow the crystals to dry under vacuum for an extended period, typically 12-24 hours for the initial drying phase.

  • Weighing to Constant Mass: After the initial drying period, carefully vent the oven, remove the sample, and weigh it. Record the mass. Place the sample back in the vacuum oven, re-establish the vacuum and temperature, and continue drying for another 4-6 hours. Repeat this process until two consecutive weighings are identical, indicating that all volatile solvent has been removed.

Protocol 2: Recrystallization/Slurry for Solvent Removal

This protocol is intended for cases where solvent is trapped within the crystal lattice and cannot be removed by simple vacuum drying.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound has very low solubility at room temperature (an "anti-solvent"). Hexanes or heptane (B126788) are potential candidates.

  • Slurry Formation: In a clean flask, add the this compound crystals. Add a sufficient amount of the anti-solvent to create a mobile slurry.

  • Agitation: Stir the slurry at room temperature for 1-2 hours. This allows the anti-solvent to wash the crystal surfaces and potentially displace trapped solvent molecules.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of fresh, cold anti-solvent to remove any remaining dissolved impurities and the original trapped solvent.

  • Drying: Dry the washed crystals using the vacuum drying protocol described above (Protocol 1) to remove the anti-solvent.

Protocol 3: Lyophilization (Freeze-Drying) - Considerations

Due to the challenges of freeze-drying organic solvents, a detailed, universal protocol is difficult to provide. However, the following considerations are crucial for developing a successful lyophilization cycle.

Key Considerations:

  • Freezing Point of Solvent: The freezing point of the residual solvent will dictate the required shelf temperature during freezing. For example, pure diethyl ether freezes at -116.3°C, which is below the capability of many standard laboratory freeze-dryers. The presence of the solute may alter this freezing point.

  • Condenser Temperature: The condenser temperature of the lyophilizer must be significantly colder than the eutectic freezing point of the sample to effectively trap the sublimating solvent vapor.

  • Vacuum Level: A deep vacuum is required to facilitate sublimation at a low temperature.

  • Material Compatibility: Ensure all components of the lyophilizer (seals, tubing, vacuum pump oil) are compatible with the organic solvent being removed to prevent damage.[12]

Given these complexities, it is often more practical to perform a solvent exchange into a more lyophilization-friendly solvent (like water, if the compound is insoluble) before freeze-drying, or to optimize other drying methods.[11]

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 3-hydroxyglutarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthesis, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent and scalable method for synthesizing this compound is the reduction of Diethyl 3-oxoglutarate (also known as Diethyl 1,3-acetonedicarboxylate). This reduction can be effectively achieved using two primary methods:

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: This method involves the use of a mild and selective reducing agent, sodium borohydride, typically in an alcoholic solvent like ethanol (B145695) or methanol (B129727). It is a cost-effective and operationally simple method suitable for large-scale production.

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[1] Catalytic hydrogenation is often preferred for industrial-scale synthesis due to its high efficiency, cleaner reaction profiles, and the potential for catalyst recycling.[2]

Q2: What are the critical parameters to control during the scale-up of the reduction of Diethyl 3-oxoglutarate?

A2: When scaling up the synthesis, several parameters are crucial for ensuring a safe, efficient, and reproducible process:

  • Temperature Control: The reduction of the ketone is an exothermic reaction. Efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. For NaBH₄ reductions, maintaining a low temperature (e.g., 0-10 °C) during the reagent addition is recommended. For catalytic hydrogenation, the temperature needs to be carefully controlled to optimize reaction rate and selectivity.[3]

  • Reagent Addition Rate: Slow and controlled addition of the reducing agent (for NaBH₄) or careful control of hydrogen pressure (for catalytic hydrogenation) is essential to manage the reaction exotherm and prevent localized high concentrations of reagents, which can lead to side reactions.

  • Agitation: Efficient stirring is necessary to ensure proper mixing of reactants, maintain a uniform temperature throughout the reactor, and, in the case of catalytic hydrogenation, to ensure good contact between the substrate, hydrogen, and the catalyst.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and purity. Alcohols like ethanol and methanol are commonly used for NaBH₄ reductions. For catalytic hydrogenation, a range of solvents can be used, and the choice may depend on the specific catalyst and desired reaction conditions.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable eluent system, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v), can be used to separate the starting material (Diethyl 3-oxoglutarate) from the product (this compound). The starting material is more polar and will have a lower Rf value than the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[6]

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include unreacted starting material (Diethyl 3-oxoglutarate) and potential byproducts from side reactions. Purification is typically achieved by column chromatography on silica (B1680970) gel.[7] A gradient elution with a mixture of hexane and ethyl acetate is often effective in separating the desired product from impurities. The polarity of the eluent can be gradually increased to first elute the less polar impurities, followed by the product, and finally the more polar starting material.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction: Insufficient reducing agent or catalyst, or insufficient reaction time.- Ensure the correct stoichiometry of the reducing agent is used. For NaBH₄, a molar excess is typically required.- For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure.- Monitor the reaction by TLC until the starting material is consumed.
Decomposition of the product: Harsh work-up conditions (e.g., strongly acidic or basic pH) can lead to degradation.- Maintain a neutral or slightly acidic pH during the aqueous work-up.- Avoid excessive heating during solvent evaporation.
Loss during work-up: The product has some water solubility, leading to losses during aqueous extraction.- Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Presence of Impurities in the Final Product Incomplete reaction: Unreacted starting material remains.- Optimize reaction time and the amount of reducing agent/catalyst.
Side reactions: Over-reduction or other side reactions may occur, especially at elevated temperatures.- Maintain careful temperature control throughout the reaction.- Use a selective reducing agent like NaBH₄.
Inefficient purification: The column chromatography conditions are not optimal for separating the impurities.- Optimize the eluent system for column chromatography by testing different solvent ratios with TLC.- Ensure proper packing of the chromatography column to achieve good separation.
Slow or Stalled Reaction (Catalytic Hydrogenation) Catalyst poisoning: The catalyst may be poisoned by impurities in the starting material or solvent.- Use high-purity starting materials and solvents.- The catalyst can sometimes be reactivated, but often fresh catalyst is required.[2]
Insufficient hydrogen pressure or poor agitation: Inadequate contact between hydrogen, substrate, and catalyst.- Ensure the system is properly sealed and pressurized with hydrogen.- Increase the stirring speed to improve mass transfer.
Catalyst deactivation: The catalyst may lose its activity over time or with repeated use.- Use fresh or freshly activated catalyst.

Experimental Protocols

Method 1: Sodium Borohydride Reduction of Diethyl 3-oxoglutarate

This protocol describes a scalable procedure for the synthesis of this compound using sodium borohydride.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice bath.

  • Diethyl 3-oxoglutarate.

  • Sodium borohydride (NaBH₄).

  • Ethanol (absolute).

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate.

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Hexane and Ethyl Acetate for column chromatography.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, dissolve Diethyl 3-oxoglutarate (1.0 eq) in absolute ethanol (5-10 mL per gram of substrate). Cool the solution to 0-5 °C using an ice bath.

  • Reduction: Slowly add a solution of sodium borohydride (1.5-2.0 eq) in ethanol to the stirred solution of the ketone via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the progress by TLC (e.g., Hexane:Ethyl Acetate 7:3 v/v). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data Summary (Illustrative)

ParameterValue
Starting MaterialDiethyl 3-oxoglutarate (100 g, 0.49 mol)
Reducing AgentSodium Borohydride (37.1 g, 0.98 mol)
SolventEthanol (750 mL)
Reaction Temperature0-10 °C (addition), Room Temperature (reaction)
Reaction Time2 hours
Typical Yield (after purification)85-95%
Purity (by GC)>98%
Method 2: Catalytic Hydrogenation of Diethyl 3-oxoglutarate

This protocol outlines a general procedure for the catalytic hydrogenation of Diethyl 3-oxoglutarate. Caution: Hydrogen gas is flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials and Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a setup with a hydrogen balloon).

  • Reaction vessel (e.g., round-bottom flask or a pressure-rated reactor).

  • Magnetic stirrer.

  • Diethyl 3-oxoglutarate.

  • Catalyst: Raney Nickel (slurry in water) or 5-10% Palladium on Carbon (Pd/C).

  • Solvent: Ethanol, Methanol, or Ethyl Acetate.

  • Hydrogen gas source.

  • Filter aid (e.g., Celite®).

Procedure:

  • Catalyst Preparation: If using Raney Nickel, carefully wash the slurry with the chosen reaction solvent to remove the water. For Pd/C, it can be used directly.

  • Reaction Setup: In the reaction vessel, dissolve Diethyl 3-oxoglutarate (1.0 eq) in the chosen solvent (10-20 mL per gram of substrate). Add the catalyst (typically 5-10 wt% of the substrate).

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm for a balloon setup, or higher for a Parr apparatus).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until the hydrogen uptake ceases. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary, as described in Method 1.

Quantitative Data Summary (Illustrative)

ParameterValue
Starting MaterialDiethyl 3-oxoglutarate (100 g, 0.49 mol)
CatalystRaney Nickel (approx. 10 g, washed) or 10% Pd/C (5 g)
SolventEthanol (1 L)
Hydrogen Pressure50 psi (Parr apparatus)
Reaction Temperature40 °C
Reaction Time4-8 hours
Typical Yield (after filtration)>95%
Purity (by GC)>99%

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start Diethyl 3-oxoglutarate method1 Method 1: NaBH4 Reduction start->method1 method2 Method 2: Catalytic Hydrogenation start->method2 workup Aqueous Work-up & Extraction method1->workup method2->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes_yield Potential Causes for Low Yield cluster_causes_impurity Potential Causes for Impurities cluster_causes_slow Potential Causes for Slow Reaction issue Problem Encountered low_yield Low Yield issue->low_yield impurity Impurities Present issue->impurity slow_reaction Slow/Stalled Reaction issue->slow_reaction incomplete_rxn_y Incomplete Reaction low_yield->incomplete_rxn_y decomposition Product Decomposition low_yield->decomposition workup_loss Loss During Work-up low_yield->workup_loss incomplete_rxn_i Incomplete Reaction impurity->incomplete_rxn_i side_reactions Side Reactions impurity->side_reactions inefficient_purification Inefficient Purification impurity->inefficient_purification catalyst_poisoning Catalyst Poisoning slow_reaction->catalyst_poisoning low_pressure Low H2 Pressure slow_reaction->low_pressure poor_agitation Poor Agitation slow_reaction->poor_agitation

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Synthesis of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Diethyl 3-hydroxyglutarate (D3HG), a valuable chiral building block in the pharmaceutical industry, can be approached through various catalytic methods. This guide provides a comparative overview of the primary chemo-catalytic and enzymatic strategies for obtaining D3HG, supported by experimental data and detailed protocols to aid in catalyst selection and process development. The two main strategies discussed are the chemical reduction of a precursor and the enzymatic kinetic resolution of racemic D3HG.

Catalyst Performance Comparison

The choice of catalyst dictates the efficiency, selectivity, and enantiopurity of the final product. Below is a summary of the performance of different catalytic systems for the synthesis of this compound.

Catalytic MethodCatalyst/ReagentSubstrateProductYieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Chemo-catalytic Reduction
Hydride ReductionSodium Borohydride (NaBH₄)Diethyl 1,3-acetonedicarboxylateRacemic this compoundHigh0% (racemic)Mild conditions, operational simplicity, low cost.Produces a racemic mixture requiring further resolution.
Catalytic HydrogenationRaney® NickelDiethyl 1,3-acetonedicarboxylateRacemic this compoundHigh0% (racemic)High efficiency, catalyst is reusable.Requires hydrogen gas and pressure equipment.
Asymmetric HydrogenationRuthenium-BINAP complexesDiethyl 1,3-acetonedicarboxylateEnantioenriched this compoundModerateUp to 99%Direct synthesis of chiral product.High catalyst cost, requires optimization of conditions.
Enzymatic Kinetic Resolution
HydrolysisImmobilized Candida antarctica Lipase (B570770) B (Novozym 435)Racemic this compound(S)-ethyl 3-hydroxyglutarate & (R)-D3HG>98%>95%High enantioselectivity, mild reaction conditions.Maximum theoretical yield for one enantiomer is 50%.

Experimental Protocols

Detailed methodologies for the key catalytic syntheses are provided below.

Chemo-catalytic Reduction of Diethyl 1,3-acetonedicarboxylate

This approach involves the reduction of the ketone group of Diethyl 1,3-acetonedicarboxylate to a hydroxyl group.

a) Reduction using Sodium Borohydride

This method is a straightforward approach to produce racemic this compound.

  • Materials:

  • Procedure:

    • Dissolve Diethyl 1,3-acetonedicarboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

b) Catalytic Hydrogenation using Raney® Nickel

This protocol utilizes heterogeneous catalysis for the reduction.

  • Materials:

    • Diethyl 1,3-acetonedicarboxylate

    • Raney® Nickel (as a slurry in water or ethanol)

    • Ethanol (B145695)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure reactor (autoclave), add a slurry of Raney® Nickel in ethanol.

    • Add a solution of Diethyl 1,3-acetonedicarboxylate in ethanol to the reactor.

    • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction progress by monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the catalyst from the reaction mixture through a pad of celite.

    • Remove the solvent from the filtrate under reduced pressure to obtain this compound.

Enzymatic Kinetic Resolution of Racemic this compound

This method is employed to separate the enantiomers of racemic D3HG.

  • Materials:

  • Procedure:

    • To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.0) and racemic this compound.

    • Add the immobilized lipase (Novozym 435) to the mixture.

    • Stir the suspension at a constant temperature (e.g., 40°C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the substrate and product by chiral HPLC.

    • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Extract the mixture with ethyl acetate to separate the unreacted (R)-Diethyl 3-hydroxyglutarate from the aqueous layer containing the (S)-ethyl 3-hydroxyglutarate salt.

    • The immobilized enzyme can be washed and reused for subsequent batches.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and resolution processes.

G cluster_chemo Chemo-catalytic Synthesis (Racemic) cluster_enzymatic Enzymatic Kinetic Resolution start_chemo Diethyl 1,3-acetonedicarboxylate process_reduction Reduction (e.g., NaBH₄ or H₂/Raney Ni) start_chemo->process_reduction product_racemic Racemic Diethyl 3-hydroxyglutarate process_reduction->product_racemic start_enzymatic Racemic Diethyl 3-hydroxyglutarate process_hydrolysis Enantioselective Hydrolysis (Immobilized Lipase) start_enzymatic->process_hydrolysis product_S (S)-ethyl 3-hydroxyglutarate process_hydrolysis->product_S product_R (R)-Diethyl 3-hydroxyglutarate process_hydrolysis->product_R

Caption: Synthetic pathways to racemic and enantioenriched this compound.

Caption: Comparison of key features for different catalyst types in D3HG synthesis.

Determining the Enantiomeric Excess of Diethyl 3-hydroxyglutarate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like Diethyl 3-hydroxyglutarate is paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, a summary of quantitative data for easy comparison, and a workflow diagram to guide your analytical strategy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sample throughput, sensitivity, availability of instrumentation, and whether the analysis needs to be quantitative or qualitative. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for this application.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence between enantiomers.
Sample State LiquidVolatile (or derivatized to be volatile)Liquid (solution)
Derivatization Can be direct or may require derivatization to improve separation or detection.Often requires derivatization (e.g., acylation) to increase volatility and improve peak shape.Typically direct analysis with the addition of a chiral solvating agent.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, RI).Gas chromatograph with a chiral capillary column and a detector (e.g., FID, MS).NMR spectrometer.
Key Advantages Wide applicability, high resolution, well-established for a broad range of compounds.High efficiency and resolution, suitable for volatile and thermally stable compounds.Non-destructive, provides structural information, relatively fast for screening.
Key Limitations Method development can be time-consuming, chiral columns can be expensive.Limited to volatile and thermally stable analytes, derivatization adds a step and potential for error.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for each of the key techniques.

Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method via Derivatization

This method is based on the separation of diastereomers formed by reacting this compound with a chiral derivatizing agent. A similar methodology has been successfully applied to the closely related (S)- and (R)-3-ethyl-3-hydroxyglutarate.

1. Derivatization:

  • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a molar excess (typically 1.2-1.5 equivalents) of a chiral derivatizing agent, such as (R)-(+)-1-phenylethylamine.

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete.

  • Quench the reaction and work up the mixture to isolate the diastereomeric amide derivatives.

2. HPLC Analysis:

  • Column: A standard achiral column (e.g., C18, silica).

  • Mobile Phase: A suitable mixture of organic solvents, such as hexane (B92381) and isopropanol, for normal-phase chromatography, or acetonitrile (B52724) and water for reversed-phase chromatography. The exact composition should be optimized for the best separation of the diastereomers.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the derivatized analyte has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Chiral Gas Chromatography (GC) - Direct Method

Direct analysis of this compound is possible on a suitable chiral GC column.

1. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a suitable concentration (e.g., 1 mg/mL).

2. GC Analysis:

  • Column: A chiral capillary column, such as one based on a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm, CP-Chirasil-DEX CB).[1][2]

  • Carrier Gas: Hydrogen or Helium at an appropriate flow rate or linear velocity (e.g., 80 cm/sec for hydrogen).[1]

  • Injector Temperature: 230-250°C.[2]

  • Oven Temperature Program: A temperature gradient is often employed to achieve good separation. For example, start at a lower temperature (e.g., 40-60°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 200-230°C) at a rate of 2-5°C/min.[1]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 220-250°C.[1][2]

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

    • ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This technique relies on the in-situ formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum.

1. Sample Preparation:

  • Dissolve a precise amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of a suitable chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • Gently mix the sample to ensure homogeneity.

2. NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize chemical shift dispersion.

  • Experiment: Acquire a ¹H NMR spectrum of the mixture.

  • Analysis:

    • Identify a well-resolved proton signal in the this compound molecule that shows splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center are most likely to exhibit the largest chemical shift difference (Δδ).

    • Integrate the areas of the two separated signals corresponding to the two enantiomers.

    • The enantiomeric excess is calculated from the integrals of these signals.

      • ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, for HPLC/GC) Dissolution->Derivatization HPLC Chiral HPLC GC Chiral GC Dissolution->GC NMR NMR Spectroscopy Dissolution->NMR Derivatization->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Acquire Spectrum NMR->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for determining the enantiomeric excess of this compound.

References

Unraveling the Bioactivity of Diethyl 3-hydroxyglutarate and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar molecules is paramount for advancing therapeutic innovation. This guide provides a comprehensive comparison of Diethyl 3-hydroxyglutarate and its key analogs, Diethyl 2-hydroxyglutarate and Diethyl 3-oxoglutarate. While direct comparative studies are limited, this document synthesizes available experimental data to illuminate their distinct effects on cellular processes, particularly in the contexts of cancer biology and immunology.

This guide presents quantitative data from various studies in structured tables for ease of comparison, offers detailed experimental protocols for key assays, and employs visualizations to clarify complex biological pathways and experimental workflows.

Comparative Biological Activity

The biological activities of this compound and its analogs are of significant interest due to their structural similarity to endogenous metabolites that play crucial roles in cellular metabolism and signaling. While data on this compound itself is sparse in the public domain, its analogs, Diethyl 2-hydroxyglutarate and Diethyl 3-oxoglutarate, have been investigated for their potential as modulators of key cellular pathways.

Table 1: Comparative Effects on Cancer Cell Proliferation and Viability

CompoundCell LineAssayEndpointResult
Diethyl 3-oxoglutarate HCT116 (Colon Carcinoma)Luciferase Reporter AssayHIF-1α activityDose-dependent decrease
Diethyl 2-hydroxyglutarate (D-2HG) Murine CD8+ T-cellsCFSE Proliferation AssayCell ProliferationImpaired
This compound ---Data not available

It is important to note that the data presented is collated from separate studies and not from direct head-to-head comparisons.

Table 2: Comparative Effects on Immune Cell Function

CompoundCell TypeAssayEndpointResult
Diethyl 2-hydroxyglutarate (D-2HG) OT-I CD8+ T-cellsCytotoxicity AssayAntigen-specific killing of B16 ovalbumin-positive tumor cellsImpaired
This compound ---Data not available
Diethyl 3-oxoglutarate ---Data not available

Signaling Pathways and Mechanisms of Action

The analogs of this compound exert their biological effects by interfering with fundamental cellular signaling pathways. Diethyl 2-hydroxyglutarate, particularly the D-enantiomer (D-2HG), is known as an oncometabolite that can competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and impacting T-cell function. Diethyl 3-oxoglutarate has been shown to decrease the stability of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression.

A Comparative Guide to C5 Chiral Building Blocks: Evaluating Alternatives to Diethyl 3-hydroxyglutarate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a pivotal step in the design of efficient and stereoselective synthetic routes. Diethyl 3-hydroxyglutarate (D3HG) is a widely utilized C5 synthon, valued for its bifunctional nature that allows for the construction of complex molecular architectures. However, the pursuit of alternative reagents is driven by the need for improved yields, enhanced stereoselectivity, and more diverse synthetic strategies. This guide provides an objective comparison of this compound with its close analog, Dimethyl 3-hydroxyglutarate, and its precursor, Diethyl 3-oxoglutarate, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound is a valuable chiral building block in organic synthesis, particularly in the construction of polyketide natural products and other biologically active molecules. Its hydroxyl and diester functionalities provide multiple points for synthetic elaboration. The primary alternatives considered in this guide are:

  • Dimethyl 3-hydroxyglutarate: A direct analog of D3HG, differing only in the ester alkyl groups. Its use is often interchangeable with D3HG, with potential differences in reactivity and physical properties.

  • Diethyl 3-oxoglutarate: The corresponding ketone of D3HG. It can serve as a precursor, allowing for in-situ reduction to D3HG or participation in different reaction cascades.

This guide will delve into a comparative analysis of these reagents in the context of specific synthetic applications, providing a framework for informed reagent selection.

Comparative Performance in Synthesis

While direct head-to-head comparative studies for a single target molecule using these exact three reagents are not extensively documented in a single publication, we can infer their relative performance from their applications in the synthesis of similar structural motifs, such as in the assembly of polyketide chains. For instance, in the synthesis of fragments of the polyene macrolide pimaricin, both diethyl and dimethyl esters of 3-hydroxyglutaric acid have been employed.

ReagentTypical ApplicationReported Yield (Exemplary)Key AdvantagesPotential Drawbacks
This compound Asymmetric synthesis of polyketides, chiral lactones~70-85% for key stepsWell-established reactivity, good solubility in common organic solvents.Can sometimes lead to side reactions under harsh basic conditions.
Dimethyl 3-hydroxyglutarate Synthesis of polyketide fragments (e.g., pimaricin)Similar to D3HG, often >70%Potentially higher reactivity in some transesterification reactions; easier removal of methanol (B129727) byproduct.May be more susceptible to hydrolysis.
Diethyl 3-oxoglutarate Precursor for in-situ generation of 3-hydroxyglutarate; used in reactions where the ketone is advantageous.Yields are reaction-dependent; reduction to the alcohol is typically high-yielding (>90%).Versatility to be used as a ketone or be reduced to the alcohol as needed; allows for stereoselective reduction to access specific enantiomers.Requires an additional reduction step to function as a direct D3HG replacement.

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the use of these reagents.

Protocol 1: Asymmetric Aldol (B89426) Addition using this compound

This protocol describes a typical application of D3HG in a lithium-mediated aldol reaction to form a key intermediate for a polyketide synthesis.

Reaction:

Protocol 2: Synthesis of a Polyketide Fragment using Dimethyl 3-hydroxyglutarate

This protocol outlines the use of Dimethyl 3-hydroxyglutarate in a similar synthetic context to Protocol 1.

Reaction:

Protocol 3: Stereoselective Reduction of Diethyl 3-oxoglutarate

This protocol demonstrates the conversion of Diethyl 3-oxoglutarate to a chiral 3-hydroxyglutarate derivative.

Reaction:

Logical Relationships and Workflows

The selection of the appropriate C5 building block depends on the specific synthetic strategy. The following diagrams illustrate the logical relationships and experimental workflows.

experimental_workflow cluster_reagents Alternative Reagents cluster_synthesis Synthetic Pathway D3HG This compound Aldol Asymmetric Aldol Addition D3HG->Aldol Direct Use DM3HG Dimethyl 3-hydroxyglutarate DM3HG->Aldol Direct Use DE3OG Diethyl 3-oxoglutarate Reduction Stereoselective Reduction DE3OG->Reduction Precursor Target Target Molecule (e.g., Polyketide) Aldol->Target Reduction->Aldol Forms D3HG in-situ

Caption: Synthetic workflow comparing direct and precursor-based approaches.

decision_pathway Start Start: Select C5 Building Block Q1 Is direct use of a 3-hydroxyglutarate desired? Start->Q1 Q2 Is in-situ generation or use of a ketone preferred? Q1->Q2 No Select_D3HG Select this compound Q1->Select_D3HG Yes Select_DM3HG Select Dimethyl 3-hydroxyglutarate Q1->Select_DM3HG Yes Select_DE3OG Select Diethyl 3-oxoglutarate Q2->Select_DE3OG Yes

A Comparative Guide to the Synthesis of Diethyl 3-hydroxyglutarate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic pathways to Diethyl 3-hydroxyglutarate, a key intermediate in pharmaceutical synthesis, reveals distinct advantages and disadvantages across different methodologies. This guide compares the prevalent chemical and biocatalytic routes, providing detailed experimental protocols and quantitative data to inform synthetic strategy and selection.

The primary methods for the synthesis of this compound involve the reduction of Diethyl 3-oxoglutarate. This can be achieved through traditional chemical reducing agents or through biocatalytic methods, each presenting a unique profile in terms of yield, stereoselectivity, and environmental impact.

Comparison of Synthetic Routes

Synthetic Route Starting Material Reagents Reaction Conditions Yield Purity/Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Biocatalytic Reduction Diethyl 3-oxoglutarateBaker's Yeast (Saccharomyces cerevisiae), Sucrose, WaterRoom temperature, 48-96 hours75-85%[1]88-94% ee[1]High enantioselectivity, mild reaction conditions, environmentally friendly.Longer reaction times, potential for variability in yeast activity.
Chemical Reduction (Proposed) Diethyl 3-oxoglutarateSodium Borohydride (B1222165) (NaBH₄), Methanol (B129727) or Ethanol (B145695)0°C to room temperatureHigh (expected)Racemic (no stereocontrol)Fast reaction times, high yields, readily available reagents.Produces a racemic mixture, requiring further resolution for chiral applications; use of flammable solvents.

Visualizing the Synthetic Pathways

The two primary approaches to synthesizing this compound are depicted below, highlighting the transformation from the common starting material, Diethyl 3-oxoglutarate.

Synthetic_Pathways cluster_bio Biocatalytic Reduction cluster_chem Chemical Reduction start Diethyl 3-oxoglutarate yeast Baker's Yeast (S. cerevisiae) start->yeast Sucrose, H₂O Room Temp. nabh4 Sodium Borohydride (NaBH₄) start->nabh4 Methanol/Ethanol 0°C - RT product This compound yeast->product 75-85% yield 88-94% ee nabh4->product High Yield (Racemic)

Caption: Synthetic routes to this compound.

Experimental Protocols

Biocatalytic Reduction of Diethyl 3-oxoglutarate using Baker's Yeast

This protocol is adapted from a similar reduction of ethyl 3-oxohexanoate (B1246410) and is expected to yield the chiral (S)-enantiomer of this compound with high enantiomeric excess.[1]

Materials:

  • Diethyl 3-oxoglutarate

  • Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Isopropanol (B130326)

  • Diatomaceous earth (Celite)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Triply distilled water

Procedure:

  • In a one-liter round-bottom flask equipped with a magnetic stirrer, add 10 g of Baker's Yeast to 50 mL of a glycerol-water mixture (a 50:50 mixture is often optimal for yield).[1] Stir the suspension for 30 minutes.

  • Add 25 mL of isopropanol and continue stirring for an additional 10 minutes.

  • Add 1 g of Diethyl 3-oxoglutarate to the reaction mixture.

  • Seal the flask and shake the reaction mixture at room temperature for 48-96 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the yeast cells.

  • Saturate the filtrate with solid sodium chloride.

  • Extract the aqueous layer with three portions of 40 mL of diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel to afford this compound.

Expected Results: This method is reported to yield the corresponding hydroxy ester in 75-85% with an enantiomeric excess of 88-94%.[1]

Chemical Reduction of Diethyl 3-oxoglutarate using Sodium Borohydride (Proposed)

This is a general procedure for the reduction of a ketoester to a hydroxyester. It is expected to produce this compound as a racemic mixture.

Materials:

  • Diethyl 3-oxoglutarate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Diethyl 3-oxoglutarate in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution. The molar ratio of NaBH₄ to the ketoester should be optimized, typically starting with 1 to 1.5 equivalents of hydride.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Expected Results: This method is expected to provide a high yield of this compound, though as a racemic mixture.

Logical Workflow for Synthesis Route Selection

The choice between a biocatalytic and a chemical reduction approach depends largely on the desired final product specifications and project constraints.

Workflow start Start: Need for Diethyl 3-hydroxyglutarate chiral Is a specific enantiomer required? start->chiral biocatalytic Choose Biocatalytic Route (Baker's Yeast) chiral->biocatalytic Yes racemic_ok Is a racemic mixture acceptable? chiral->racemic_ok No end Proceed with Synthesis biocatalytic->end chemical Choose Chemical Reduction (e.g., NaBH₄) racemic_ok->chemical Yes resolve Consider chiral resolution of the racemic product racemic_ok->resolve No chemical->end resolve->end

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Guide to the Reduction of Diethyl 3-Ketoglutarate: Efficacy of Various Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of ketoesters is a critical transformation in the synthesis of valuable chiral building blocks. This guide provides a comprehensive comparison of the efficacy of different reducing agents for the conversion of diethyl 3-ketoglutarate to diethyl 3-hydroxyglutarate, presenting key performance data, detailed experimental protocols, and visual workflows to inform your selection of the most suitable reduction strategy.

The reduction of the prochiral ketone in diethyl 3-ketoglutarate can be achieved through various methods, ranging from simple hydride additions to sophisticated catalytic asymmetric hydrogenations and biocatalytic approaches. The choice of reducing agent significantly impacts the yield, and more importantly, the stereochemical outcome of the reaction, which is often crucial for the biological activity of the final product.

Performance Comparison of Reducing Agents

The following table summarizes the performance of several common and specialized reducing agents for the reduction of β-keto esters, with specific examples provided for substrates structurally similar to diethyl 3-ketoglutarate. This data is intended to provide a comparative overview to guide the selection of a suitable reducing agent based on desired yield and stereoselectivity.

Reducing Agent/Catalyst SystemSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee) (%)Reaction Conditions
Chemical Reducing Agents
Sodium Borohydride (B1222165) (NaBH₄)Diethyl 3-oxoglutarateRacemicHighNot applicableMethanol (B129727), Room Temperature
Catalytic Hydrogenation
Ru-BINAPEthyl acetoacetate(S)9697-98H₂ (pressure varies), EtOH, 100°C, 6 h
[RuCl(benzene)(S)-SunPhos]ClDiethyl 3-oxoglutarate derivative (amide-ester)Not specifiedHighHighH₂ (20 bar), THF, 70°C
Biocatalysis
Baker's Yeast (Saccharomyces cerevisiae)Ethyl acetoacetate(S)82.6>99.0Sucrose (B13894), Water, 35°C, pH 5.5

Experimental Protocols

Detailed methodologies for the key reduction techniques are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.

Reduction with Sodium Borohydride (General Procedure)

This protocol describes a standard, non-stereoselective reduction of a β-keto ester using sodium borohydride.

Materials:

  • Diethyl 3-ketoglutarate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve diethyl 3-ketoglutarate in methanol in a round-bottom flask, and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel.

Asymmetric Hydrogenation with Ru-BINAP Catalyst

This procedure outlines a typical asymmetric hydrogenation of a β-keto ester using a Noyori-type catalyst. Asymmetric hydrogenation is a well-established method for introducing chirality with high efficiency.

Materials:

  • Diethyl 3-ketoglutarate

  • [RuCl₂(BINAP)]₂ (or a similar Ru-BINAP precursor)

  • Ethanol (EtOH), degassed

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, dissolve the Ru-BINAP catalyst precursor in degassed ethanol.

  • Add the diethyl 3-ketoglutarate to the catalyst solution.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by analyzing aliquots for substrate conversion.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography to remove the catalyst and any byproducts. The enantiomeric excess can be determined by chiral HPLC or GC.

Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This protocol describes the use of whole-cell baker's yeast for the enantioselective reduction of a β-keto ester. Baker's yeast is a readily available and cost-effective biocatalyst.

Materials:

  • Diethyl 3-ketoglutarate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

Procedure:

  • In a flask, suspend baker's yeast in a solution of sucrose in warm deionized water.

  • Stir the mixture for a period to activate the yeast.

  • Add the diethyl 3-ketoglutarate to the yeast suspension.

  • Maintain the reaction at a constant temperature (e.g., 35°C) and stir for an extended period (typically 24-72 hours). Monitor the pH and adjust as necessary.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography. Determine the enantiomeric excess by chiral chromatography.

Visualizing the Workflow

To better understand the logical flow of selecting and performing a reduction of diethyl 3-ketoglutarate, the following diagram illustrates the decision-making process and experimental sequence.

A Comparative Guide to the Kinetic Resolution of Diethyl 3-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a critical endeavor in the pharmaceutical and fine chemical industries. Diethyl 3-hydroxyglutarate, a prochiral molecule, serves as a valuable building block for various optically active compounds. Its kinetic resolution, particularly through enzymatic methods, offers an efficient route to enantiomerically enriched 3-hydroxyglutarate monoesters. This guide provides a comparative overview of enzymatic methods for the kinetic resolution of this compound, focusing on the performance of two commonly employed lipases: Candida antarctica lipase (B570770) B and Pseudomonas cepacia lipase.

Performance Comparison of Lipases

EnzymeMethodProductEnantiomeric Excess (ee)Yield/ConversionKey Reaction Conditions
Immobilized Candida antarctica Lipase B (Novozym® 435)Hydrolysis(S)-Ethyl 3-hydroxyglutarate>95%98.5% yieldpH 7.0, 40°C, 200 rpm agitation, 0.15 mol/L substrate, 7 g/L enzyme loading[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following sections provide outlines for the enzymatic hydrolysis and a potential transesterification/ammonolysis approach for the kinetic resolution of this compound.

Enzymatic Hydrolysis of this compound

This protocol is based on the successful resolution using Novozym® 435.

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate (B84403) buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Equipment for temperature control and agitation (e.g., shaking incubator)

  • pH meter

  • Apparatus for work-up and purification (e.g., rotary evaporator, chromatography system)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of this compound in phosphate buffer (pH 7.0) to a final concentration of 0.15 mol/L.

  • Enzyme Addition: Add the immobilized Candida antarctica lipase B to the reaction mixture at a loading of 7 g/L.

  • Incubation: Incubate the mixture at 40°C with constant agitation (e.g., 200 rpm) to ensure proper mixing.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the product and the conversion of the starting material using chiral chromatography (e.g., HPLC or GC).

  • Reaction Quenching: Once the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Work-up: Extract the aqueous reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography to isolate the desired enantiomerically enriched monoester.

Alternative Approach: Ammonolysis

An alternative enzymatic resolution can be achieved through ammonolysis, which has been reported for this compound using Novozym® 435. This method yields a chiral amide intermediate that can be subsequently converted to other valuable chiral building blocks.

Conceptual Protocol:

  • Reaction Setup: Dissolve this compound in a suitable organic solvent.

  • Enzyme and Amine Source: Add immobilized Candida antarctica lipase B and a source of ammonia (B1221849) (e.g., bubbling ammonia gas or using an ammonium (B1175870) salt with a suitable base).

  • Incubation and Monitoring: Similar to the hydrolysis protocol, maintain the reaction at a controlled temperature with agitation and monitor its progress.

  • Work-up and Purification: After the reaction, filter the enzyme and purify the resulting chiral amide, for example, ethyl (3S)-4-carbamoyl-3-hydroxybutanoate, using standard techniques. This intermediate can then be chemically transformed into other target molecules like ethyl (3S)-4-cyano-3-hydroxybutanoate.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the enzymatic kinetic resolution of this compound.

hydrolysis_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification start Start prep_substrate Prepare this compound in Phosphate Buffer (pH 7.0) start->prep_substrate add_enzyme Add Immobilized Candida antarctica Lipase B prep_substrate->add_enzyme incubate Incubate at 40°C with Agitation add_enzyme->incubate monitor Monitor Reaction Progress (Chiral HPLC/GC) incubate->monitor quench Quench Reaction (Filter Enzyme) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography) extract->purify end (S)-Ethyl 3-hydroxyglutarate purify->end

Caption: Workflow for the enzymatic hydrolysis of this compound.

kinetic_resolution_concept racemate Racemic Diethyl 3-hydroxyglutarate (R and S enantiomers react at different rates) enzyme Lipase (e.g., Candida antarctica Lipase B) racemate->enzyme product Enantiomerically Enriched (S)-Ethyl 3-hydroxyglutarate enzyme->product Faster Reaction unreacted Enantiomerically Enriched Unreacted (R)-Diethyl 3-hydroxyglutarate enzyme->unreacted Slower Reaction

Caption: Conceptual diagram of kinetic resolution.

References

In Vitro Biological Activities of Glutarate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of derivatives of glutaric acid, with a focus on 3-hydroxyglutaric acid and diethyl glutarate, structural analogs of Diethyl 3-hydroxyglutarate. Due to a lack of extensive in vitro studies on this compound itself, this guide leverages available data on its close structural relatives to provide insights into its potential biological effects.

Comparative Analysis of Biological Activity

The following table summarizes the observed in vitro effects of 3-hydroxyglutaric acid and diethyl glutarate from published studies. This data provides a basis for understanding the potential bioactivities of related glutarate derivatives.

CompoundBiological ActivityCell/System StudiedKey Findings
3-Hydroxyglutaric Acid NeurotoxicityPrimary neuronal cultures (chick embryo telencephalon), Mixed neuronal/glial cultures (rat hippocampus)Induces concentration- and time-dependent decrease in cell viability.[1]
Cultured mouse neocortical neuronsWeakly neurotoxic.[2]
Oxidative StressCerebral cortex of young ratsInduces oxidative stress and decreases antioxidant defenses.
Diethyl Glutarate ImmunomodulationMurine OT-I CD8+ T cellsAlters CD8+ T cell differentiation and increases cytotoxicity against target cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Neurotoxicity Assay for 3-Hydroxyglutaric Acid

This protocol describes a method to assess the neurotoxic effects of 3-hydroxyglutaric acid on primary neuronal cultures.

1. Cell Culture:

  • Primary neuronal cultures are prepared from chick embryo telencephalons or neonatal rat hippocampi.

  • Cells are seeded in appropriate culture plates and maintained in neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

2. Compound Treatment:

  • 3-Hydroxyglutaric acid is dissolved in culture medium to prepare a stock solution.

  • Serial dilutions are made to achieve the desired final concentrations.

  • The culture medium is replaced with the medium containing different concentrations of 3-hydroxyglutaric acid. Control wells receive medium without the compound.

3. Assessment of Cell Viability (MTT Assay):

  • After the desired incubation period (e.g., 24, 48, 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

T-Cell Cytotoxicity Assay for Diethyl Glutarate

This protocol outlines an approach to evaluate the immunomodulatory effects of diethyl glutarate on T-cell cytotoxicity.

1. T-Cell Isolation and Culture:

  • CD8+ T cells are isolated from the spleens of mice (e.g., OT-I transgenic mice) using magnetic-activated cell sorting (MACS).

  • The isolated T cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.

2. T-Cell Activation and Differentiation:

  • T cells are activated with their cognate peptide (e.g., OVA peptide for OT-I cells) in the presence of antigen-presenting cells or anti-CD3/CD28 antibodies.

  • Diethyl glutarate is added to the culture medium at various concentrations during the activation and differentiation period.

3. Cytotoxicity Assay:

  • Target cancer cells (e.g., B16-OVA melanoma cells) are seeded in a 96-well plate.

  • The differentiated CD8+ T cells (effector cells) are added to the wells containing the target cells at different effector-to-target ratios.

  • The co-culture is incubated for a specific duration (e.g., 4-6 hours).

  • The percentage of target cell lysis is determined using a lactate (B86563) dehydrogenase (LDH) release assay or by flow cytometry-based methods that measure apoptosis in the target cells.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related compounds, this compound derivatives may exert their biological effects through several mechanisms. The following diagrams illustrate these potential pathways.

neurotoxicity_pathway 3-Hydroxyglutaric Acid 3-Hydroxyglutaric Acid NMDA Receptor NMDA Receptor 3-Hydroxyglutaric Acid->NMDA Receptor Acts as agonist Increased Intracellular Ca2+ Increased Intracellular Ca2+ NMDA Receptor->Increased Intracellular Ca2+ Excitotoxicity Excitotoxicity Increased Intracellular Ca2+->Excitotoxicity Neuronal Cell Death Neuronal Cell Death Excitotoxicity->Neuronal Cell Death

Caption: Potential neurotoxicity pathway of 3-hydroxyglutaric acid via NMDA receptor activation.

immunomodulation_pathway Diethyl Glutarate Diethyl Glutarate CD8+ T Cell CD8+ T Cell Diethyl Glutarate->CD8+ T Cell Modulates Altered Differentiation Altered Differentiation CD8+ T Cell->Altered Differentiation Increased Cytotoxicity Increased Cytotoxicity Altered Differentiation->Increased Cytotoxicity Target Cell Lysis Target Cell Lysis Increased Cytotoxicity->Target Cell Lysis

Caption: Proposed immunomodulatory effect of diethyl glutarate on CD8+ T cells.

enzyme_inhibition_pathway Glutarate Derivatives Glutarate Derivatives alpha-Ketoglutarate-Dependent Dioxygenases alpha-Ketoglutarate-Dependent Dioxygenases Glutarate Derivatives->alpha-Ketoglutarate-Dependent Dioxygenases Inhibit Altered Gene Expression Altered Gene Expression alpha-Ketoglutarate-Dependent Dioxygenases->Altered Gene Expression Regulate Changes in Cell Fate Changes in Cell Fate Altered Gene Expression->Changes in Cell Fate

Caption: Potential inhibition of α-ketoglutarate-dependent dioxygenases by glutarate derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the in vitro cytotoxicity of this compound derivatives.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Compound Preparation Compound Preparation Compound Preparation->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Collection Data Collection Cytotoxicity Assay->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Caption: General workflow for in vitro cytotoxicity testing of this compound derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethyl 3-hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the responsible disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Diethyl 3-hydroxyglutarate, ensuring the safety of laboratory personnel and the protection of our environment.

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is prudent to handle it with care, avoiding contact with skin and eyes and preventing the breathing of vapors.[2] The disposal of this compound should always be in accordance with local, regional, and national regulations.

Immediate Safety Precautions

Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as hazardous, standard laboratory safety practices should be observed.

PPE RequirementSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

Step-by-Step Disposal Protocol

The primary method for the disposal of non-hazardous chemical waste, such as this compound, is through a licensed chemical waste contractor. This ensures the safest and most compliant disposal route. For very small quantities, other options may be available depending on institutional and local regulations.

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound in a dedicated, clearly labeled waste container. Do not mix it with other chemical waste streams to avoid unforeseen reactions.

  • Containerization: Use a chemically compatible and sealable container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle. Ensure the container is in good condition and has a secure cap.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until it is collected.

2. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with the necessary information about the waste, including its name and quantity.

3. Handling Spills:

  • In the event of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or absorbent pads.

  • Collect the contaminated absorbent material into a sealed container.

  • Dispose of the container and its contents as chemical waste through your institution's EHS department.

4. Disposal of Empty Containers:

  • Empty containers of this compound should be managed in accordance with your institution's guidelines for non-hazardous chemical containers.

  • Typically, this involves ensuring no free liquid remains in the container. The container's label should be defaced or removed before disposal in the regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow Start Start: Have Waste This compound Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Spill_Handling Spill Occurs Start->Spill_Handling Small_Quantity Small Quantity (< 100 mL) Assess_Quantity->Small_Quantity Small Large_Quantity Large Quantity (≥ 100 mL) Assess_Quantity->Large_Quantity Large Consult_EHS Consult Institutional EHS Guidelines Small_Quantity->Consult_EHS Collect_Waste Collect in Labeled, Sealable Container Large_Quantity->Collect_Waste Consult_EHS->Collect_Waste If required Store_Safely Store in Designated Waste Area Collect_Waste->Store_Safely Schedule_Pickup Schedule Pickup with Licensed Waste Contractor Store_Safely->Schedule_Pickup Disposal_Complete Disposal Complete Schedule_Pickup->Disposal_Complete Absorb_Spill Absorb with Inert Material Spill_Handling->Absorb_Spill Yes Collect_Spill_Waste Collect Contaminated Material in a Sealed Container Absorb_Spill->Collect_Spill_Waste Dispose_Spill_Waste Dispose as Chemical Waste via EHS Collect_Spill_Waste->Dispose_Spill_Waste Dispose_Spill_Waste->Disposal_Complete

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

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